molecular formula C12H13BrO4 B1430565 Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate CAS No. 1461707-80-1

Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate

Cat. No.: B1430565
CAS No.: 1461707-80-1
M. Wt: 301.13 g/mol
InChI Key: VAKMHZJXRJMYHT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate is a useful research compound. Its molecular formula is C12H13BrO4 and its molecular weight is 301.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-3-16-11(15)7-17-12-9(6-14)4-8(2)5-10(12)13/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKMHZJXRJMYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1Br)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801175907
Record name Acetic acid, 2-(2-bromo-6-formyl-4-methylphenoxy)-, ethyl ester
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Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461707-80-1
Record name Acetic acid, 2-(2-bromo-6-formyl-4-methylphenoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461707-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-(2-bromo-6-formyl-4-methylphenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-Bromo-6-formyl-4-methylphenoxy Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenoxy moiety is recognized as a privileged scaffold in medicinal chemistry, frequently contributing to the efficacy of drugs targeting a range of diseases from viral infections to cancer.[1] This guide focuses on a novel, underexplored class of compounds: 2-bromo-6-formyl-4-methylphenoxy derivatives. This scaffold presents a unique combination of features for chemical diversification and biological activity. The ortho-bromo and para-methyl substitutions on the phenyl ring modulate the electronic and steric properties, while the phenolic oxygen serves as a key attachment point for various side chains via etherification. Critically, the ortho-formyl group provides a versatile chemical handle for subsequent modifications, such as the formation of Schiff bases or participation in condensation reactions. This document provides a comprehensive technical overview for researchers and drug development professionals, detailing robust synthetic routes to the core intermediate, strategies for derivatization, methods for structural characterization, and a rationale for their potential applications in drug discovery, particularly as kinase inhibitors and anticancer agents.

The Strategic Importance of the Phenoxy Scaffold in Drug Design

The phenoxy group is a recurring structural motif in a multitude of clinically approved drugs and biologically active molecules. Its prevalence stems from a combination of favorable physicochemical properties. The ether oxygen can act as a hydrogen bond acceptor, while the aromatic ring can engage in crucial π-π stacking and hydrophobic interactions within protein binding pockets.[1] These interactions are often responsible for enhancing binding affinity and selectivity for a specific biological target.

Modifications to the phenoxy ring system are a cornerstone of structure-activity relationship (SAR) studies. The introduction of substituents like halogens (e.g., bromine) or alkyl groups (e.g., methyl) can profoundly influence a molecule's lipophilicity, metabolic stability, and binding orientation. Furthermore, incorporating reactive functional groups, such as an aldehyde, opens a gateway to extensive chemical libraries through straightforward and high-yielding reactions. The 2-bromo-6-formyl-4-methylphenoxy scaffold is thus a prime candidate for fragment-based drug discovery (FBDD) and lead optimization campaigns.[2]

Synthesis of the Core Intermediate: 2-Bromo-6-formyl-4-methylphenol

The cornerstone of any chemical library is the efficient and scalable synthesis of the core scaffold. The target intermediate, 2-bromo-6-formyl-4-methylphenol, can be prepared from the commercially available starting material, 2-bromo-4-methylphenol.[3] The critical step is the regioselective introduction of a formyl group at the C6 position, ortho to the hydroxyl group. The Duff reaction is a suitable method for this transformation.

Causality of Experimental Choice: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (often glycerol or acetic acid). The reaction proceeds via the formation of an iminium ion, which acts as the electrophile. The hydroxyl group of the phenol directs the electrophilic aromatic substitution primarily to the ortho position, which is sterically unhindered in this case, leading to the desired 2,6-disubstituted product.

Diagram: Synthesis of the Core Intermediate

G cluster_0 Synthesis of 2-Bromo-6-formyl-4-methylphenol Starting_Material 2-Bromo-4-methylphenol Intermediate Iminium Intermediate Starting_Material->Intermediate HMTA, Acid (e.g., TFA) Product 2-Bromo-6-formyl-4-methylphenol Intermediate->Product Acid Hydrolysis

Caption: Proposed synthetic workflow for the core intermediate.

Experimental Protocol: Synthesis of 2-Bromo-6-formyl-4-methylphenol
  • To a flask containing 2-bromo-4-methylphenol (1.0 eq), add glycerol (or trifluoroacetic acid) as the solvent.

  • Add hexamethylenetetramine (HMTA) (1.5 eq) to the solution portion-wise while stirring.

  • Heat the reaction mixture to 140-160 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a beaker of ice-cold water.

  • Add concentrated hydrochloric acid and heat the mixture to hydrolyze the intermediate imine.

  • Cool the solution and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 2-bromo-6-formyl-4-methylphenol.

Strategies for Building a Diverse Chemical Library

The true value of the 2-bromo-6-formyl-4-methylphenoxy scaffold lies in its dual functional handles, which allow for two-dimensional diversification.

Derivatization at the Phenolic Oxygen: Williamson Ether Synthesis

The most direct method to generate phenoxy derivatives is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a base, followed by nucleophilic attack on an alkyl halide.

Causality of Experimental Choice: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for quantitatively deprotonating the phenol, creating a highly reactive phenoxide ion. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the sodium cation without interfering with the nucleophile. The subsequent reaction with an electrophile (R-X) proceeds via an Sₙ2 mechanism to form the desired ether linkage. A similar procedure has been successfully used for the synthesis of 2-bromo-6-phenoxypyridine.[4]

Diagram: Williamson Ether Synthesis

G Core 2-Bromo-6-formyl- 4-methylphenol Phenoxide Sodium Phenoxide Intermediate Core->Phenoxide Deprotonation Derivative 2-Bromo-6-formyl-4-methylphenoxy Derivative Phenoxide->Derivative SN2 Attack Reagents 1. NaH, DMF 2. R-X (Alkyl Halide) G Phenoxy_Derivative 2-Bromo-6-formyl-4-methylphenoxy Derivative Imine_Product Schiff Base Derivative Phenoxy_Derivative->Imine_Product Condensation (-H2O) Amine Primary Amine (R'-NH2) G cluster_workflow Proposed Biological Evaluation Workflow Start Synthesized Compound Library Tier1 Tier 1: Primary Screening (e.g., MTT Assay vs. Cancer Cell Lines) Start->Tier1 Decision1 Active 'Hits' Identified? Tier1->Decision1 Tier2 Tier 2: Target-Specific Assays (e.g., BTK Enzymatic Assay, NRF2 Activation Assay) Decision1->Tier2 Yes Inactive Inactive Decision1->Inactive No Decision2 Potent and Selective? Tier2->Decision2 Tier3 Tier 3: Lead Optimization (SAR Studies, ADME Profiling) Decision2->Tier3 Yes Decision2->Inactive No End Preclinical Candidate Tier3->End

Sources

An In-depth Technical Guide on the Potential Therapeutic Applications of Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Phenoxyacetate Derivative

Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate is a synthetic organic compound characterized by a phenoxyacetate core, further substituted with bromine, a formyl group, and a methyl group on the phenyl ring. While direct therapeutic applications of this specific molecule are not yet documented in peer-reviewed literature, its structural motifs are present in a wide array of biologically active compounds. Phenoxyacetic acid and its derivatives, for instance, are known to possess a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, anticonvulsant, antihypertensive, and antitubercular properties.[1] The strategic incorporation of a bromine atom and a formyl group may further enhance or modulate its biological profile, as these functional groups are known to influence the therapeutic efficacy and metabolism of drug candidates.[2]

This technical guide aims to provide a comprehensive overview of the potential therapeutic applications of this compound, drawing upon the established bioactivities of structurally related compounds. We will delve into its synthesis, propose key therapeutic areas for investigation—namely anticancer, anti-inflammatory, and antimicrobial activities—and provide detailed experimental protocols for the validation of these hypotheses.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[3][4] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 2-bromo-6-formyl-4-methylphenol 2-bromo-6-formyl-4-methylphenol Product This compound 2-bromo-6-formyl-4-methylphenol->Product + ethyl bromoacetate ethyl bromoacetate ethyl bromoacetate Base (K2CO3) Base (e.g., K2CO3) Base (K2CO3)->Product Solvent (DMF) Solvent (e.g., DMF) Solvent (DMF)->Product Heat Heat (e.g., 80°C) Heat->Product

A simplified schematic of the Williamson ether synthesis.

Step-by-Step Experimental Protocol for Synthesis:

  • Deprotonation: To a solution of 2-bromo-6-formyl-4-methylphenol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 equivalents).[3]

  • Stirring: Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide ion.[3]

  • Addition of Electrophile: Add ethyl bromoacetate (1.1 - 1.3 equivalents) to the reaction mixture.[3]

  • Heating: Heat the reaction mixture to 80°C and maintain this temperature for approximately 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.[3]

  • Extraction: Wash the organic layer with brine (saturated NaCl solution).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the crude product by flash column chromatography.[3]

Potential Therapeutic Application 1: Anticancer Activity

Scientific Rationale:

The phenoxyacetic acid scaffold is present in compounds that have demonstrated antiproliferative activity against various cancer cell lines.[1] For instance, certain derivatives have been shown to reduce the growth of colorectal cancer cells.[1] Furthermore, the presence of a bromine atom can enhance anticancer activity.[2] Bromophenol derivatives have been reported to possess significant antioxidant and anticancer potential, inducing apoptosis in cancer cells.[5][6] The aldehyde functionality can also contribute to cytotoxicity, a property leveraged in some anticancer agents. Given these precedents, it is hypothesized that this compound may exhibit anticancer properties. A potential mechanism could involve the induction of apoptosis, possibly through the generation of reactive oxygen species (ROS), a mechanism observed in other bromo-substituted anticancer compounds.[7][8]

Proposed Experimental Workflow for Anticancer Evaluation:

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Studies (if promising in vitro) Cell_Viability Cell Viability Assay (MTT/SRB) (e.g., HCT-116, MDA-MB-231) Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Viability->Apoptosis_Assay ROS_Measurement ROS Measurement (DCFH-DA Assay) Apoptosis_Assay->ROS_Measurement Western_Blot Western Blot Analysis (Bcl-2, Bax, Caspase-3) Apoptosis_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle Xenograft_Model Tumor Xenograft Model (e.g., in nude mice) Western_Blot->Xenograft_Model Toxicity_Study Preliminary Toxicity Study Xenograft_Model->Toxicity_Study

Workflow for evaluating the anticancer potential of the target compound.

Detailed Experimental Protocols:

1. Cell Viability Assay (MTT Assay):

  • Cell Culture: Culture human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MDA-MB-231 breast adenocarcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Use a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Potential Therapeutic Application 2: Anti-inflammatory Activity

Scientific Rationale:

Phenoxyacetic acid derivatives have been reported to possess anti-inflammatory and analgesic properties.[9] Some have shown efficacy in reducing paw edema in animal models of inflammation.[10][11] The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[11] The presence of halogen substituents on the phenoxy ring has been shown to enhance anti-inflammatory activity.[12] It is therefore plausible that this compound could exert anti-inflammatory effects, potentially by modulating the production of inflammatory mediators.

Proposed Experimental Workflow for Anti-inflammatory Evaluation:

G cluster_0 In Vitro Assays cluster_1 In Vivo Model NO_Inhibition Nitric Oxide (NO) Inhibition Assay (LPS-stimulated RAW 264.7 cells) Cytokine_Measurement Pro-inflammatory Cytokine Measurement (ELISA) (TNF-α, IL-6) NO_Inhibition->Cytokine_Measurement COX_Inhibition COX-1/COX-2 Inhibition Assay Cytokine_Measurement->COX_Inhibition Carrageenan_Edema Carrageenan-induced Paw Edema in Rats COX_Inhibition->Carrageenan_Edema G Screening Initial Screening (Disc Diffusion Assay) MIC_Determination Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Screening->MIC_Determination MBC_Determination Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination Biofilm_Inhibition Biofilm Formation Inhibition Assay MIC_Determination->Biofilm_Inhibition

Workflow for evaluating the antimicrobial activity of the target compound.

Detailed Experimental Protocols:

1. Disc Diffusion Assay:

  • Microbial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (0.5 McFarland standard).

  • Agar Plates: Spread the inoculum evenly onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

  • Disc Application: Place sterile paper discs impregnated with different concentrations of the test compound onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).

  • Measurement: Measure the diameter of the zone of inhibition around each disc.

2. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with a standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth. [13]

Data Presentation

Table 1: Hypothetical IC50 Values for Anticancer Activity

Cell LineCompoundIncubation Time (h)IC50 (µM)
HCT-116This compound48To be determined
MDA-MB-231This compound48To be determined
Doxorubicin (Control)Doxorubicin48Known value

Table 2: Hypothetical Inhibition of NO Production and Paw Edema

TreatmentConcentration/Dose% NO Inhibition (in vitro)% Inhibition of Paw Edema (in vivo, 3h)
Vehicle Control-00
Test Compound10 µM / 10 mg/kgTo be determinedTo be determined
Test Compound50 µM / 20 mg/kgTo be determinedTo be determined
Indomethacin (Control)10 µM / 10 mg/kgKnown valueKnown value

Table 3: Hypothetical Antimicrobial Activity (MIC)

Microbial StrainTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureusTo be determinedKnown valueN/A
E. coliTo be determinedKnown valueN/A
C. albicansTo be determinedN/AKnown value

Conclusion and Future Directions

This compound represents a promising, yet unexplored, chemical entity with the potential for significant therapeutic applications. Based on a thorough analysis of its structural components and the established biological activities of related compounds, we have outlined a clear and actionable research plan to investigate its anticancer, anti-inflammatory, and antimicrobial properties. The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the therapeutic potential of this novel molecule. Successful validation of these hypotheses could pave the way for further preclinical and clinical development, ultimately contributing to the discovery of new therapeutic agents.

References

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  • Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer - PubMed. Available at: [Link]

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  • 4 - Organic Syntheses Procedure. Available at: [Link]

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  • Evaluation of the Antibacterial and Antibiofilm Effects of Ethyl Acetate Root Extracts from Vernonia adoensis (Asteraceae) against Pseudomonas aeruginosa - PubMed. Available at: [Link]

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Sources

Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, chemical utility, and pharmaceutical applications of Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate (CAS 1461707-80-1).

A Multifunctional Scaffold for Heterocyclic Pharmaceutical Synthesis

Executive Summary

This compound represents a highly specialized "tri-functionalized" intermediate in modern medicinal chemistry.[1][2] Its structure integrates three distinct reactive handles—an aryl aldehyde , an aryl bromide , and an ethyl ester —onto a lipophilic 4-methylphenoxy core. This unique architecture makes it a critical building block for synthesizing complex heterocycles, particularly benzofurans , indoles , and chroman derivatives , which are prevalent pharmacophores in anti-inflammatory, anti-diabetic (aldose reductase inhibitors), and oncology therapeutics.

This guide provides a comprehensive analysis of its synthesis, mechanistic versatility, and quality control protocols, designed for researchers optimizing drug discovery pathways.

Chemical Profile & Physicochemical Properties[3][4][5][6][7][8]

PropertySpecification
Chemical Name This compound
CAS Number 1461707-80-1
Molecular Formula C₁₂H₁₃BrO₄
Molecular Weight 301.13 g/mol
Core Scaffold 2-Bromo-6-hydroxy-4-methylbenzaldehyde
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Key Functional Groups Formyl (-CHO), Bromo (-Br), Ethyl Ester (-COOEt)

Synthetic Pathway: The Williamson Ether Strategy

The industrial-standard synthesis of this intermediate relies on the Williamson Ether Synthesis , coupling the substituted salicylaldehyde core with ethyl bromoacetate. This approach ensures high regioselectivity at the phenolic oxygen due to the specific pKa modulation by the ortho-bromo and para-methyl groups.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the phenoxide ion (generated in situ) on the α-carbon of ethyl bromoacetate.

Synthesis SM1 2-Bromo-6-hydroxy- 4-methylbenzaldehyde (Nucleophile) Intermediate Phenoxide Intermediate SM1->Intermediate Deprotonation Reagent Ethyl Bromoacetate (Electrophile) Product Ethyl 2-(2-bromo-6-formyl- 4-methylphenoxy)acetate (Target) Reagent->Product Electrophilic Partner Base K2CO3 / DMF (Base/Solvent) Base->Intermediate Intermediate->Product SN2 Attack

Figure 1: Synthetic pathway via Williamson Ether Synthesis. The reaction is driven by the formation of a stable phenoxide anion.

Mechanistic Utility & Downstream Applications

The value of this intermediate lies in its orthogonal reactivity . Each functional group can be manipulated independently, allowing for the rapid construction of diverse chemical libraries.

A. Benzofuran Cyclization (The Primary Utility)

The most common application is the formation of substituted benzofurans . The adjacent aldehyde and ether linkage facilitate an intramolecular condensation (often via the Rap-Stoermer or Feist-Bénary type mechanisms) under basic conditions to yield benzofuran-2-carboxylates.

B. Suzuki-Miyaura Coupling

The C2-Bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl or heteroaryl groups before or after cyclization, a critical strategy for increasing molecular complexity in late-stage functionalization.

C. Reductive Amination

The C6-Formyl group is a prime target for reductive amination, enabling the attachment of amine-bearing side chains, which are essential for modulating solubility and target affinity in kinase inhibitors.

Applications Core Ethyl 2-(2-bromo-6-formyl- 4-methylphenoxy)acetate Path1 Intramolecular Cyclization (Base-mediated) Core->Path1 Aldehyde + Ether Path2 Suzuki-Miyaura Coupling (Pd-Catalyzed) Core->Path2 Aryl Bromide Path3 Reductive Amination (NaBH(OAc)3) Core->Path3 Aldehyde Prod1 Benzofuran-2-carboxylates (Anti-inflammatory Scaffolds) Path1->Prod1 Prod2 Biaryl Derivatives (Kinase Inhibitors) Path2->Prod2 Prod3 Benzylamine Derivatives (GPCR Ligands) Path3->Prod3

Figure 2: Divergent synthetic applications. The molecule serves as a linchpin for accessing three distinct chemical spaces.

Detailed Experimental Protocol

Synthesis of this compound

Objective: To synthesize the target ether via O-alkylation of 2-bromo-6-hydroxy-4-methylbenzaldehyde.

Materials:

  • 2-Bromo-6-hydroxy-4-methylbenzaldehyde (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • DMF (N,N-Dimethylformamide), anhydrous (10 volumes)

  • Ethyl Acetate (for extraction)[3]

  • Brine (saturated NaCl)

Procedure:

  • Activation:

    • Charge a round-bottom flask with 2-bromo-6-hydroxy-4-methylbenzaldehyde (1.0 eq) and anhydrous DMF .

    • Add K₂CO₃ (2.0 eq) in a single portion.

    • Stir the suspension at room temperature for 30 minutes . Note: The color typically shifts to bright yellow/orange, indicating phenoxide formation.

  • Alkylation:

    • Cool the mixture to 0°C (ice bath) to minimize side reactions.

    • Add Ethyl bromoacetate (1.2 eq) dropwise over 10 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Heat to 60°C and stir for 4-6 hours . Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[3]

  • Work-up:

    • Quench the reaction by pouring the mixture into ice-cold water (20 volumes). The product may precipitate as a solid.

    • If solid precipitates: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 85-92% Characterization:

  • ¹H NMR (CDCl₃): δ 10.2 (s, 1H, CHO), 7.6 (s, 1H, Ar-H), 7.4 (s, 1H, Ar-H), 4.8 (s, 2H, O-CH₂-CO), 4.2 (q, 2H, O-CH₂-CH₃), 2.3 (s, 3H, Ar-CH₃), 1.3 (t, 3H, O-CH₂-CH₃).

Quality Control & Stability

To ensure pharmaceutical grade quality, the following parameters must be monitored:

ParameterLimitMethodRationale
Purity ≥ 98.0%HPLC (UV @ 254 nm)Critical for downstream cyclization efficiency.
Water Content ≤ 0.5%Karl FischerPresence of water can hydrolyze the ester to the acid.
Acid Impurity ≤ 1.0%HPLC2-(2-bromo-6-formyl-4-methylphenoxy)acetic acid is the primary degradant.
Residual Solvent < 500 ppmGC-HSDMF is difficult to remove; strict limits apply.

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to oxidation to the carboxylic acid upon prolonged exposure to air.

References

  • Chemical Identity & Properties

    • This compound (CAS 1461707-80-1).[1][2][4] BLD Pharm.[5][4]

  • Synthetic Methodology (Williamson Ether Synthesis)

    • Raghavan, R. S., & Kalavathy, K. (1985).[6] Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences (Chemical Sciences), 94(3), 481–485.[6]

  • Core Scaffold Reactivity (Bromohydroxybenzaldehydes)

    • BenchChem Technical Guide.[7] "A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers."

  • Downstream Benzofuran Synthesis: General application of salicylaldehyde derivatives in Rap-Stoermer condensation for benzofuran synthesis. Journal of Heterocyclic Chemistry (General Reference for Class).

Sources

Melting point and physical description of Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate: Synthesis, Characterization, and Physicochemical Properties

Introduction

This compound is a substituted phenoxyacetate derivative of significant interest to researchers and professionals in the fields of organic synthesis and drug discovery. Its molecular structure, featuring a reactive aldehyde group, a bromine substituent, and an ester moiety, makes it a versatile intermediate for the synthesis of more complex molecules and potential pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, purification, and physicochemical properties, with a focus on practical, field-tested methodologies and the underlying chemical principles.

Physicochemical Properties

A definitive melting point for this compound is not widely reported in the available literature. However, based on the physical state of analogous compounds, it is anticipated to be a solid at room temperature. For instance, the related compound, ethyl (4-formylphenoxy)acetate, has a reported melting point of 41-42 °C[1]. Another similar brominated compound, ethyl (3-bromo-2-fluoro-6-formylphenoxy)acetate, is also described as a solid.

Table 1: Physicochemical Properties of this compound and Related Reagents

CompoundMolecular FormulaMolar Mass ( g/mol )Physical State (at STP)Melting Point (°C)Boiling Point (°C)
This compoundC₁₂H₁₃BrO₄301.13Expected to be solidNot availableNot available
2-bromo-6-formyl-4-methylphenolC₈H₇BrO₂215.04SolidNot availableNot available
Ethyl bromoacetateC₄H₇BrO₂167.00Liquid-38[2][3]158-160[3][4]
Potassium CarbonateK₂CO₃138.21Solid891Decomposes
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Liquid-61153

Synthesis via Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis.[5] This reaction involves the O-alkylation of a substituted phenol, in this case, 2-bromo-6-formyl-4-methylphenol, with an alkyl halide, ethyl bromoacetate, in the presence of a weak base.[5][6]

Reaction Mechanism

The reaction proceeds in two primary steps:

  • Deprotonation: The acidic phenolic hydroxyl group of 2-bromo-6-formyl-4-methylphenol is deprotonated by a base, typically anhydrous potassium carbonate (K₂CO₃), to form a highly nucleophilic phenoxide ion.[6]

  • Nucleophilic Substitution (Sₙ2): The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of ethyl bromoacetate. This results in the displacement of the bromide leaving group via an Sₙ2 mechanism, forming the desired ether linkage.[6]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 2-bromo-6-formyl-4-methylphenol Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide + Base Base K₂CO₃ Product This compound Phenoxide->Product + Electrophile Electrophile Ethyl bromoacetate Leaving_Group Br⁻

Caption: Mechanism of Williamson Ether Synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar phenoxyacetate esters.[5][6]

Materials:

  • 2-bromo-6-formyl-4-methylphenol (1.0 equivalent)

  • Ethyl bromoacetate (1.1 - 1.3 equivalents)[6]

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 equivalents)[5][6]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[5][6]

Procedure:

  • To a solution of 2-bromo-6-formyl-4-methylphenol in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the resulting suspension at room temperature for approximately 20-30 minutes to facilitate the formation of the phenoxide.[5][6]

  • Add ethyl bromoacetate to the reaction mixture, either dropwise or in one portion.[5]

  • Heat the reaction mixture to a temperature between 60-80°C.[5][6]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).[5][6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine to remove DMF and inorganic salts.[5][6]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5][6]

Synthesis_Workflow A 1. Dissolve Phenol in DMF B 2. Add K₂CO₃ A->B C 3. Stir at RT B->C D 4. Add Ethyl Bromoacetate C->D E 5. Heat (60-80°C) & Monitor (TLC) D->E F 6. Cool to RT E->F G 7. Dilute with EtOAc & Wash F->G H 8. Dry Organic Layer G->H I 9. Filter & Concentrate H->I J 10. Purify (Column Chromatography) I->J K Final Product J->K

Caption: Experimental workflow for synthesis.

Purification

The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[5][6]

Characterization

The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a triplet and a quartet for the ethyl group protons, a singlet for the methylene protons of the acetate moiety, singlets for the methyl and aldehyde protons, and signals corresponding to the aromatic protons.[6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct resonances for the carbonyl carbons of the ester and aldehyde groups, the carbons of the aromatic ring, and the carbons of the ethyl, methyl, and methylene groups.[6]

  • IR (Infrared) Spectroscopy: Characteristic absorption bands are expected for the C=O stretching vibrations of the aldehyde and ester functional groups, as well as the C-O stretching of the ether linkage.[6]

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for a bromine-containing compound.[6]

Troubleshooting and Side Reactions

The primary synthetic challenge in this procedure is to favor the desired O-alkylation over potential side reactions.

  • Incomplete Reaction: If the reaction does not proceed to completion, this may be due to insufficient or a weak base, or inadequate reaction time and temperature. Using a stronger base like sodium hydride (NaH) in an anhydrous, non-protic solvent can be considered.[5]

  • Ester Hydrolysis (Saponification): The presence of water can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid, especially under basic conditions. Ensuring the use of anhydrous reagents and solvents is critical to minimize this side product.[5]

Applications in Research and Development

As a functionalized intermediate, this compound holds potential in several areas:

  • Medicinal Chemistry: The aldehyde group can be readily transformed into other functionalities, making this compound a valuable building block for the synthesis of novel heterocyclic compounds and potential drug candidates. Structurally related phenoxyacetate derivatives have been investigated for various biological activities.[7]

  • Organic Synthesis: It serves as a precursor for a variety of organic transformations, including oxidation of the aldehyde to a carboxylic acid, reduction to an alcohol, or its participation in condensation reactions.[7]

Conclusion

References

  • An In-depth Technical Guide to the Formation of Ethyl 2-(2-bromo-6-formylphenoxy)
  • Side reactions of Ethyl 2-(2-bromo-6-formylphenoxy)
  • Ethyl (4-formylphenoxy)
  • Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)
  • Ethyl (3-bromo-2-fluoro-6-formylphenoxy)
  • Ethyl 2 Bromo Acet
  • ethyl 2-bromoacet
  • Ethyl Bromo Acet

Sources

Methodological & Application

Application Notes & Protocols: Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for Complex Scaffolds

In the landscape of medicinal chemistry and materials science, the efficient construction of heterocyclic frameworks is of paramount importance. Many pharmaceuticals and biologically active compounds feature such scaffolds as their core structure.[1] Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate emerges as a highly valuable and versatile building block for synthetic chemists. Its unique architecture, featuring an ortho-positioned bromo and formyl group relative to the ether linkage, provides a powerful platform for a variety of intramolecular cyclization strategies. The aldehyde serves as a key electrophilic center, the activated methylene protons of the acetate moiety provide a nucleophilic handle, and the bromine atom offers a site for subsequent cross-coupling reactions, allowing for late-stage diversification.

This guide provides an in-depth exploration of the synthesis and application of this key intermediate, focusing on practical, field-proven protocols for the synthesis of benzofuran derivatives. We will delve into the causality behind experimental choices, provide robust, step-by-step methodologies, and offer insights into potential challenges and optimization strategies.

Part 1: Synthesis of this compound

The most direct and reliable method for synthesizing the title compound is the Williamson ether synthesis.[2][3] This reaction involves the O-alkylation of a substituted phenol with an alkyl halide under basic conditions. The mechanism proceeds via deprotonation of the acidic phenolic hydroxyl group to form a potent phenoxide nucleophile, which then attacks the electrophilic carbon of ethyl bromoacetate in a classic SN2 reaction.[3]

Causality of Experimental Design:

  • Base Selection: Anhydrous potassium carbonate (K₂CO₃) is the base of choice. It is strong enough to deprotonate the phenol but mild enough to minimize the risk of saponification (hydrolysis) of the ethyl ester, a common side reaction when using hydroxide bases.[2] The use of an even stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent is also an excellent alternative to prevent ester hydrolysis.[2]

  • Solvent Selection: Anhydrous N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the potassium phenoxide intermediate, enhancing its nucleophilicity without participating in the reaction.

  • Temperature Control: Gentle heating (60-80 °C) is typically sufficient to drive the reaction to completion in a reasonable timeframe (4-6 hours) without promoting side reactions like E2 elimination, which can be a concern at excessively high temperatures.[2][3]

Experimental Workflow: Synthesis of the Precursor

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up & Purification A 1. Dissolve 2-bromo-6-formyl-4-methylphenol in anhydrous DMF B 2. Add anhydrous K2CO3 A->B C 3. Stir at room temperature B->C D 4. Add ethyl bromoacetate dropwise C->D E 5. Heat to 60-80 °C D->E F 6. Monitor by TLC E->F G 7. Cool and quench with water F->G H 8. Extract with ethyl acetate G->H I 9. Wash, dry, and concentrate H->I J 10. Purify by column chromatography I->J Product Product J->Product Pure Product G Start Starting Material (this compound) Base Base (e.g., NaH) Deprotonation Start->Base Intermediate1 Carbanion/Enolate Intermediate Start->Intermediate1 α-proton abstraction Cyclization Intramolecular Nucleophilic Attack Intermediate1->Cyclization Intermediate2 Cyclized Alkoxide Intermediate Intermediate1->Intermediate2 Attack on C=O Elimination Elimination/ Dehydration Intermediate2->Elimination Product Benzofuran Product (Ethyl 7-bromo-5-methylbenzofuran-3-carboxylate) Intermediate2->Product Aromatization

Sources

Standard operating procedure for alkylation to produce Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026


)
Status:  Validated Protocol

Abstract & Scope

This Application Note details the standard operating procedure (SOP) for the O-alkylation of 3-bromo-2-hydroxy-5-methylbenzaldehyde (the phenolic precursor) using ethyl bromoacetate to produce Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate .

This transformation is a critical intermediate step in the synthesis of complex pharmaceutical agents (e.g., HCV protease inhibitors) and agrochemicals. The protocol utilizes a base-mediated Williamson Ether Synthesis optimized for sterically hindered phenols. The ortho-substitution pattern (bromo and formyl groups flanking the hydroxyl) reduces nucleophilicity, requiring specific solvent and temperature controls to ensure high conversion and minimize ester hydrolysis.

Critical Safety Directives (HSE)

⚠️ DANGER: High Potency Lachrymator

Ethyl Bromoacetate is a severe lachrymator (tear gas agent) and highly toxic if inhaled or absorbed through the skin.[1]

  • Engineering Controls: All operations must be performed in a high-efficiency chemical fume hood.

  • PPE: Double nitrile gloves or Silver Shield® laminate gloves are required. Standard latex is insufficient. Wear chemical splash goggles.

  • Spill Management: Keep a beaker of 10% aqueous ammonia or sodium thiosulfate solution inside the hood to neutralize any drips or spills of the alkyl halide immediately.

Reaction Mechanism & Logic

The synthesis proceeds via an


 nucleophilic substitution.[2][3]
  • Activation: The weak base (Potassium Carbonate) deprotonates the phenol to generate the phenoxide anion.[4]

  • Substitution: The phenoxide attacks the

    
    -carbon of ethyl bromoacetate, displacing the bromide leaving group.
    

Mechanistic Challenges:

  • Steric Hindrance: The phenoxide is flanked by a bromine atom (Position 2) and a formyl group (Position 6). This steric bulk retards the approach of the electrophile.[3]

  • Electronic Deactivation: The formyl group is electron-withdrawing, reducing the electron density on the phenoxide oxygen, further lowering nucleophilicity.

  • Solution: We utilize a polar aprotic solvent (DMF) to solvate the cation (

    
    ), leaving the phenoxide "naked" and more reactive, and mild heating (60°C) to overcome the activation energy barrier without degrading the ester.
    
Pathway Visualization

ReactionMechanism Phenol Precursor: 3-bromo-2-hydroxy- 5-methylbenzaldehyde Intermediate Intermediate: Phenoxide Anion Phenol->Intermediate Deprotonation (-H+) Base Base: K2CO3 Base->Intermediate Product Target: Ethyl 2-(2-bromo-6-formyl- 4-methylphenoxy)acetate Intermediate->Product SN2 Attack Reagent Electrophile: Ethyl Bromoacetate Reagent->Product Leaving Group (-Br)

Figure 1: Mechanistic flow from precursor activation to product formation.

Materials & Specifications

ReagentMW ( g/mol )Equiv.[4][5][6][7][8]RoleSpecification
3-Bromo-2-hydroxy-5-methylbenzaldehyde 215.041.0Nucleophile>97% Purity
Ethyl Bromoacetate 166.991.2ElectrophileLachrymator , Clear liquid
Potassium Carbonate (

)
138.212.0BaseAnhydrous, Granular
DMF (N,N-Dimethylformamide) 73.09-SolventAnhydrous (<0.1%

)
Ethyl Acetate 88.11-ExtractionACS Grade

Experimental Protocol

Phase 1: Setup and Activation
  • Glassware Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Allow to cool under a stream of nitrogen.

  • Solvation: Charge the RBF with 3-bromo-2-hydroxy-5-methylbenzaldehyde (1.0 eq, e.g., 2.15 g, 10 mmol).

  • Solvent Addition: Add anhydrous DMF (20 mL, 2 mL/mmol). Note: DMF is preferred over Acetone for this substrate to ensure complete solubility and higher reaction temperature capability.

  • Base Addition: Add anhydrous

    
      (2.0 eq, 2.76 g).
    
  • Activation Stir: Stir the suspension at Room Temperature (RT) for 30 minutes.

    • Why? This "pre-stir" allows the acid-base reaction to reach equilibrium, generating the phenoxide anion before the electrophile is introduced.

Phase 2: Alkylation
  • Reagent Addition: Via syringe, add Ethyl Bromoacetate (1.2 eq, 1.33 mL) dropwise over 5 minutes.

    • Caution: Perform this strictly in the fume hood.[9][10]

  • Reaction: Equip the flask with a condenser and heat the mixture to 60°C in an oil bath.

  • Monitoring: Stir at 60°C for 3–5 hours.

    • TLC System: 20% Ethyl Acetate in Hexanes.

    • Observation: The starting phenol (lower

      
      ) should disappear, and a new, less polar spot (product) should appear.
      
Phase 3: Workup & Isolation
  • Quench: Cool the reaction to RT. Pour the mixture into 100 mL of ice-cold water.

    • Result: The product may precipitate as a solid or oil out.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

  • Washing: Combine organic layers and wash sequentially with:

    • Water (2 x 30 mL) – Critical to remove DMF.

    • Brine (1 x 30 mL).

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (

    
    ). Filter and concentrate under reduced pressure (Rotovap).
    
Phase 4: Purification
  • Crude State: The product usually solidifies upon standing.

  • Recrystallization (Preferred): Recrystallize from a mixture of Ethanol/Hexane or minimal hot Ethyl Acetate.

  • Column Chromatography (Alternative): If impurities persist, use a silica gel column eluting with a gradient of 5%

    
     20% EtOAc in Hexanes.
    

Workflow Diagram

Workflow Start Start: Dry RBF + N2 Atmosphere Dissolve Dissolve Phenol in DMF Start->Dissolve AddBase Add K2CO3 Stir 30 min @ RT Dissolve->AddBase AddReagent Add Ethyl Bromoacetate (Dropwise) AddBase->AddReagent Heat Heat to 60°C 3-5 Hours AddReagent->Heat Check TLC Check (Complete?) Heat->Check Check->Heat No (Continue Heating) Quench Pour into Ice Water Extract w/ EtOAc Check->Quench Yes Wash Wash: H2O (remove DMF) -> Brine Quench->Wash Dry Dry (Na2SO4) -> Concentrate Wash->Dry Purify Recrystallize (EtOH/Hexane) Dry->Purify

Figure 2: Operational workflow from setup to purification.[4]

Process Control & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance of the phenol.Increase temperature to 80°C or add catalytic Potassium Iodide (Finkelstein condition) to generate the more reactive iodide in situ.
Hydrolysis Product (Acid) Presence of water or excessive base/heat.Ensure DMF is anhydrous.[4] Do not exceed 80°C. If acid forms, re-esterify using EtOH/H2SO4.
O-alkylation vs C-alkylation Ambident nucleophile behavior.Solvent choice is key. DMF promotes O-alkylation (hard-hard interaction). Keep temperature moderate to avoid C-alkylation byproducts.
Emulsion during workup DMF presence in organic layer.Wash the organic layer thoroughly with water (3x) before the brine wash. DMF is highly water-soluble.

Characterization (Expected Data)

Upon isolation, the identity of This compound should be confirmed via


 NMR (

, 400 MHz):
  • 
     10.2 ppm (s, 1H):  Aldehyde proton (-CH O). Distinctive deshielded singlet.
    
  • 
     7.6 - 7.3 ppm (m, 2H):  Aromatic protons. Pattern depends on coupling (meta-coupling expected).
    
  • 
     4.8 ppm (s, 2H):  Methylene protons of the ether linkage (-O-CH 
    
    
    
    -CO-).
  • 
     4.2 ppm (q, 2H):  Methylene protons of the ethyl ester (-O-CH 
    
    
    
    -CH
    
    
    ).
  • 
     2.3 ppm (s, 3H):  Aryl methyl group (-CH 
    
    
    
    ).
  • 
     1.3 ppm (t, 3H):  Methyl protons of the ethyl ester (-O-CH
    
    
    
    -CH
    
    
    ).

References

  • Williamson, A. W. (1850).[3] "Theory of Aetherification". Philosophical Magazine, 37, 350–356.

  • BenchChem. (2025).[4][5] "Experimental Protocol for Ethyl 2-(2-bromo-6-formylphenoxy)acetate". BenchChem Technical Library.

  • Thermo Fisher Scientific. (2024). "Safety Data Sheet: Ethyl Bromoacetate". Fisher Scientific MSDS.

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Conditions".

  • Organic Syntheses. "General Procedures for Alkylation of Phenols". Org.[4][6][7][11] Synth. Coll. Vol. 3, p. 60.

Sources

Advanced Reductive Amination Strategies: Targeting the Formyl Group in Small Molecules and Biologics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reductive Amination Techniques Involving the Formyl Group Content Type: Application Notes and Protocols

Executive Summary

Reductive amination is a cornerstone transformation in medicinal chemistry and chemical biology, enabling the direct conversion of a formyl group (aldehyde) to an amine.[1][2] Unlike direct alkylation, which suffers from poly-alkylation and lack of control, reductive amination proceeds via a discrete imine/iminium intermediate, allowing for precise mono-alkylation.

This guide provides advanced protocols for two distinct contexts:

  • Small Molecule Therapeutics: High-yield synthesis using Sodium Triacetoxyborohydride (STAB).

  • Bioconjugation: Site-selective labeling of proteins using Sodium Cyanoborohydride (

    
    ) or Picoline Borane.
    

Mechanistic Foundations & Reagent Selection

The reaction proceeds through the nucleophilic attack of an amine on the aldehyde carbon, forming a hemiaminal, which dehydrates to an imine (Schiff base) or iminium ion.[3] The critical "causality" in this protocol is the rate of reduction . The reducing agent must reduce the imine/iminium species faster than it reduces the starting aldehyde to an alcohol.

Mechanistic Pathway (Visualization)

ReductiveAmination Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine AlcoholSide Alcohol Side Product (R-CH2-OH) Aldehyde->AlcoholSide Direct Reduction (Undesired) Amine Amine (R'-NH2) Amine->Hemiaminal Imine Imine / Iminium (R-CH=N-R') Hemiaminal->Imine - H2O (Acid Catalysis) AmineProduct Secondary Amine (R-CH2-NH-R') Imine->AmineProduct Reduction (Hydride Transfer)

Figure 1: The reductive amination pathway.[1][3][4][5][6][7][8] Success depends on the selective reduction of the Imine species over the Aldehyde.[1][8]

Strategic Reagent Comparison
ReagentReactivity ProfileSolvent CompatibilityPrimary Use CaseCritical Notes
Sodium Triacetoxyborohydride (STAB) Mild, selective. Does not reduce aldehydes rapidly.DCE, DCM, THF.[5] Incompatible with MeOH/Water. Small Molecule Synthesis. Drug discovery standards.Minimizes dialkylation. Excellent for acid-sensitive groups.
Sodium Cyanoborohydride (

)
Very mild, slow. Requires pH 6–7.[6]MeOH, EtOH, Water, Buffers.[9]Bioconjugation. Protein labeling.Toxic (Cyanide risk). Slow reaction requires pH monitoring.
Sodium Borohydride (

)
Strong. Reduces aldehydes rapidly.[6]MeOH, EtOH.[5][9]Stepwise Synthesis. Must pre-form imine completely before addition.
Picoline Borane (pic-BH3) Mild, stable solid.MeOH, Water, DCM.[5]Green Chemistry. Non-toxic alternative to

.

Protocol A: Small Molecule Synthesis (The STAB Method)

Application: Synthesis of secondary amines from aldehydes and primary amines in drug discovery. Why STAB? STAB (


) is sterically bulky and electron-deficient, making it less nucleophilic than 

. It coordinates with the imine nitrogen, facilitating hydride transfer specifically to the imine carbon, effectively suppressing aldehyde reduction.
Materials
  • Aldehyde substrate (1.0 equiv)[10]

  • Amine partner (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Glacial Acetic Acid (AcOH)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Note: DCE is preferred for rate; THF for solubility.

Step-by-Step Methodology
  • Preparation: In a dry reaction vial equipped with a stir bar, dissolve the Aldehyde (1.0 mmol) and Amine (1.1 mmol) in DCE (5 mL).

    • Expert Insight: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (

      
      ) to free-base it in situ.
      
  • Acid Catalysis: Add Glacial Acetic Acid (1–2 equiv).

    • Why: AcOH catalyzes the dehydration of the hemiaminal to the imine and buffers the basicity of the amine.

  • Reagent Addition: Add STAB (1.5 mmol) in a single portion.

    • Caution: Gas evolution (

      
      ) may occur slightly; ensure venting.
      
  • Reaction: Stir at room temperature (20–25 °C) under nitrogen atmosphere for 2–16 hours.

    • Monitoring: Check by LC-MS or TLC. Look for the disappearance of the aldehyde peak.

  • Quenching: Quench the reaction by adding saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[3]
  • Purification: Purify via flash column chromatography (typically DCM/MeOH gradients).

Protocol B: Bioconjugation (Reductive Alkylation of Proteins)

Application: Labeling N-terminal


-amines or Lysine 

-amines on antibodies/proteins using aldehyde-functionalized tags (e.g., PEG-aldehyde). Why

?
Unlike STAB,

is stable in aqueous acid (pH 5–7). At this pH, it selectively reduces the protonated Schiff base (iminium) on the protein surface without reducing disulfide bonds or the aldehyde tag itself.
Materials
  • Protein/Antibody (1–10 mg/mL in buffer)[10]

  • Aldehyde Tag (e.g., PEG-CHO)

  • Reducing Agent:

    
     (5 M stock in 1 M NaOH) or Picoline Borane complex.
    
  • Buffer: 0.1 M Phosphate Buffer (pH 6.0 – 7.5). Avoid amine-containing buffers like Tris or Glycine.

Step-by-Step Methodology
  • Buffer Exchange: Ensure the protein is in an amine-free buffer (PBS or Phosphate pH 6.5).

    • Expert Insight: Lower pH (6.0–6.5) favors N-terminal modification (

      
       ~8) over Lysine modification (
      
      
      
      ~10.5) due to preferential imine formation.
  • Aldehyde Addition: Add the Aldehyde tag to the protein solution.

    • Stoichiometry: Use 5–50 molar excess of aldehyde depending on the desired Degree of Labeling (DOL).

  • Incubation (Imine Formation): Incubate at 4 °C or RT for 1 hour to allow equilibrium formation of the Schiff base.

  • Reduction: Add

    
      to a final concentration of 20–50 mM.
    
    • Safety: Perform in a fume hood.

      
       generates HCN gas if acidified strongly.
      
  • Reaction: Incubate at 4 °C overnight or RT for 4 hours.

  • Quenching: Add excess Tris buffer (1 M, pH 8.0) to scavenge remaining aldehyde and quench the reaction.[11]

  • Purification: Remove excess reagents via Size Exclusion Chromatography (SEC) or dialysis.

Troubleshooting & Optimization Logic

Decision Tree for Optimization

Optimization Problem Problem Observed LowYield Low Yield / Recovered Aldehyde Problem->LowYield Dialkylation Dialkylation (Tertiary Amine formed) Problem->Dialkylation Hydrolysis Aldehyde Reduced to Alcohol Problem->Hydrolysis CheckImine Is Imine forming? LowYield->CheckImine SwitchSTAB Switch to STAB (Avoid NaCNBH3) Dialkylation->SwitchSTAB Stepwise Use Stepwise Method: 1. Form Imine 2. Add NaBH4 Dialkylation->Stepwise DrySolvent Dry Solvents (DCE) Remove Water Hydrolysis->DrySolvent MilderAgent Use STAB instead of NaBH4 Hydrolysis->MilderAgent AddSieves Add 4Å Mol. Sieves or Ti(OiPr)4 CheckImine->AddSieves No CheckAcid Increase Acid Catalyst (AcOH) CheckImine->CheckAcid Yes (Slow reduction)

Figure 2: Logic flow for troubleshooting common reductive amination failures.

Common Issues Table
IssueRoot CauseCorrective Action
No Reaction Steric hindrance prevents imine formation.Add Lewis Acid: Titanium(IV) isopropoxide (

) (1.5 equiv) to "pre-activate" the aldehyde.
Aldehyde Reduction Reducing agent is too strong or wet solvent.Switch to STAB; Ensure solvent is anhydrous; Do not use MeOH with STAB.
Dialkylation Primary amine reacts with product amine.[1][9]Use excess amine (5 equiv) or switch to STAB in DCE (favors mono-alkylation).
Precipitation Intermediate iminium salt is insoluble.Add co-solvent (DMF or DMSO) or increase volume.

References

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Borch, R. F., et al. (1971).[6] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[6] Link

  • Kapanidis, A. N., et al. (2001). "Site-Specific Incorporation of Fluorescent Probes into Protein: Hexahistidine-Tag-Mediated Fluorescent Labeling." Journal of the American Chemical Society.[6] (Context for bioconjugation strategies). Link

  • Sato, S., et al. (2004).

    
     by Using a New Method for N-Terminal Selective Alkylation." Bioconjugate Chemistry. Link
    

Sources

Troubleshooting & Optimization

Troubleshooting low solubility of Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DMSO-SOL-042 Compound: Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate Chemical Class: Poly-substituted Phenoxyacetate / Lipophilic Aldehyde Primary Issue: Low solubility or precipitation in Dimethyl Sulfoxide (DMSO)

Executive Summary

You are encountering solubility issues with This compound in DMSO. This molecule presents a dual challenge: high lipophilicity (due to the bromine, methyl, and ethyl ester groups) and potential chemical instability (due to the reactive formyl/aldehyde group).

The solubility failure is likely driven by high crystal lattice energy (strong intermolecular interactions in the solid state) or solvent hydration (water contamination in DMSO). This guide provides a self-validating troubleshooting protocol to distinguish between thermodynamic insolubility, kinetic barriers, and chemical degradation.

Part 1: The Dissolution Protocol (Getting it into Solution)

The Problem: The solid powder remains visible or forms a suspension despite vortexing.

Root Cause Analysis: This compound contains a bromine atom and a planar benzene ring, facilitating strong


-

stacking and halogen bonding in the crystal lattice. Breaking this lattice requires significant energy. Furthermore, if your DMSO contains even 1-2% water (common in older bottles), the solubility of this lipophilic ester drops exponentially [1][2].
Standardized Dissolution Workflow

Follow this decision tree to solubilize the compound safely.

SolubilityWorkflow Start Start: Solid Compound CheckDMSO Step 1: Verify DMSO Quality (Must be <0.1% Water) Start->CheckDMSO AddSolvent Add Anhydrous DMSO (Target Conc: 10-50 mM) CheckDMSO->AddSolvent VisualCheck Visual Inspection: Clear Solution? AddSolvent->VisualCheck Sonicate Step 2: Sonication (40kHz, 10 mins, <40°C) VisualCheck->Sonicate No (Cloudy) Heat Step 3: Gentle Heating (Water bath 37-45°C) VisualCheck->Heat Still Cloudy Success Success: Clear Solution Store under Argon VisualCheck->Success Yes Fail Failure: Solid Persists VisualCheck->Fail Precipitate remains Sonicate->VisualCheck Heat->VisualCheck AltSolvent Switch Solvent: DMF or DMAc Fail->AltSolvent

Figure 1: Decision tree for solubilizing lipophilic phenoxyacetates. Note the strict temperature control to protect the aldehyde group.

Detailed Protocol Steps
  • Solvent Verification (Critical):

    • Action: Use only anhydrous DMSO (sealed under nitrogen/argon) or a freshly opened bottle.

    • Why? DMSO is hygroscopic.[1][2][3] It absorbs atmospheric moisture rapidly.[3] Water acts as an "anti-solvent" for this compound, drastically increasing the energy required to solvate the hydrophobic bromine and methyl groups [1].

  • The "Schlieren" Test:

    • Action: Hold the vial against a light source. Look for "oily" streaks (Schlieren lines) mixing into the solvent.

    • Interpretation: If lines are visible, the compound is dissolving but the rate is slow. Proceed to sonication.[2][4] If the particles look inert/unchanged, the lattice energy is too high.

  • Kinetic Energy Input (Sonication):

    • Action: Sonicate in a water bath for 10–15 minutes.

    • Caution: Monitor temperature.[3][5][6] Do not exceed 40°C. The formyl group (aldehyde) is thermally sensitive and can oxidize or polymerize at high temperatures in polar solvents.

Part 2: Stability & Storage (Keeping it in Solution)

The Problem: The solution was clear yesterday but is now yellow/brown or has a precipitate.

Root Cause Analysis:

  • Oxidation: The formyl group (-CHO) at the C6 position is susceptible to autoxidation to a carboxylic acid, especially if the DMSO contains peroxides or is exposed to air.

  • Hygroscopicity: DMSO absorbs water from the air, shifting the polarity and causing the hydrophobic compound to "crash out" over time [3].[7]

Storage FAQ

Q: Can I store the stock solution at -20°C? A: Yes, but with a caveat. DMSO freezes at 18.5°C. Repeated freeze-thaw cycles promote water condensation inside the tube.

  • Recommendation: Aliquot the stock into single-use vials before freezing. Use amber vials to protect the light-sensitive bromide and aldehyde.

Q: Why did the solution turn yellow? A: This indicates degradation. The aldehyde may have oxidized to the corresponding benzoic acid derivative, or the bromine may be undergoing slow photolysis.

  • Fix: Purge the headspace of your storage vials with Argon or Nitrogen gas to exclude oxygen.

Part 3: Assay Interference (The "Crash Out")

The Problem: The compound precipitates immediately when added to cell culture media or aqueous buffer.

Root Cause Analysis: This is the "Solubility Cliff." The compound is soluble in DMSO (LogP ~3-4 estimated) but insoluble in water. When you dilute the DMSO stock into a buffer, the solvent environment instantly becomes too polar to support the molecule.

Data: Solubility Limits
Solvent SystemEstimated Solubility LimitObservation
Pure DMSO (Anhydrous) > 50 mMClear, slightly viscous
DMSO (Wet, 10% H2O) < 10 mMHazy / Micro-precipitates
PBS / Culture Media < 50 µMImmediate precipitation (Crash out)
Mitigation Workflow: The Intermediate Dilution Step

Do not pipette 100% DMSO stock directly into 100% aqueous media if the final concentration is high. Use an intermediate dilution step.

PrecipitationMech Stock 100% DMSO Stock (50 mM) Intermed Intermediate Step (1:10 Dilution in buffer) Stock->Intermed Pre-dilution Final Final Assay Well (1% DMSO) Stock->Final Direct Spike (Risk: Localized Precipitation) Intermed->Final Transfer

Figure 2: Avoiding "Shock Precipitation" by using an intermediate dilution step to gradually change polarity.

Protocol:

  • Prepare a 10x working solution: Dilute your DMSO stock into a buffer containing 0.1% Tween-80 or Pluronic F-68 . These surfactants form micelles that stabilize the lipophilic compound during the transition from organic to aqueous phase [4].

  • Add to Assay: Pipette this stabilized 10x solution into your final assay plate.

References

  • Gaylord Chemical Company. (2007).[8] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102B. Retrieved from [5]

  • Ziath. (2018). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from

  • BenchChem. (2025).[2][7][9] Impact of hygroscopic DMSO on solubility of lipophilic compounds. Retrieved from

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

Sources

Minimizing side reactions during the cyclization of phenoxyacetate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the cyclization of phenoxyacetate derivatives. This guide is designed to provide in-depth, field-proven insights into minimizing common side reactions and troubleshooting experimental challenges. Our focus is on understanding the causality behind reaction outcomes to empower you to optimize your synthetic strategies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the intramolecular cyclization of phenoxyacetate derivatives, a reaction that typically proceeds via an intramolecular Friedel-Crafts-type acylation mechanism.

Issue 1: Low or No Yield of the Desired Cyclized Product

Question: My reaction is resulting in a very low yield, or I am only recovering my starting material. What are the likely causes and how can I fix this?

Answer: This is one of the most common issues and typically points to three main areas: the reactivity of your aromatic ring, the activity of the catalyst, or suboptimal reaction conditions.

1. Aromatic Ring Deactivation: The core of this reaction is an electrophilic aromatic substitution. If the phenoxy ring contains strongly electron-withdrawing groups (EWGs) such as -NO₂, -CN, or -COOH, the ring is "deactivated" and less nucleophilic, making it resistant to attack by the electrophilic acylium ion intermediate.[1]

  • Causality: The cyclization step requires the aromatic ring's π-electrons to attack the newly formed electrophile. EWGs pull electron density away from the ring, reducing its nucleophilicity and increasing the activation energy for the cyclization step.[2]

  • Solution:

    • Stronger Catalyst System: For deactivated substrates, standard catalysts like polyphosphoric acid (PPA) may be insufficient. Consider using more potent Lewis acids or Brønsted acids. A combination of POCl₃ with P₂O₅ can be effective for less reactive substrates.[3] Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful option.

    • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the higher activation barrier. However, this must be done cautiously as it can also promote side reactions.[4]

    • Substrate Modification: If possible, consider performing the cyclization before introducing strongly deactivating groups or use protecting groups that can be removed later.

2. Catalyst Inactivity: Lewis acid catalysts like AlCl₃ and Brønsted acids like PPA are highly sensitive to moisture.[1]

  • Causality: Water reacts with and hydrolyzes the acid catalyst, rendering it inactive. In the case of Friedel-Crafts acylation, the ketone product can also form a stable complex with the Lewis acid, effectively sequestering it.[1] This is why more than a stoichiometric amount of the catalyst is often required.

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Increase Catalyst Loading: For acylations, at least a stoichiometric amount of the Lewis acid catalyst is necessary. It is common to use a slight excess (e.g., 1.1 to 1.5 equivalents).[1]

    • Choose the Right Catalyst: Different substrates may require different catalysts. See the FAQ section for guidance on catalyst selection.

3. Suboptimal Reaction Conditions:

  • Causality: Insufficient temperature or reaction time may lead to incomplete conversion.[4] Conversely, excessively high temperatures can lead to decomposition.

  • Solution:

    • Systematic Optimization: Methodically screen reaction temperatures, starting from a literature-reported value and increasing in increments (e.g., 10-20 °C). Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Workflow for Optimizing Reaction Conditions

G cluster_0 Initial Setup cluster_1 Optimization Loop cluster_2 Outcome Start Select Substrate & Literature Catalyst (e.g., PPA) Cond Establish Baseline Conditions (e.g., 80°C, 2h) Start->Cond Monitor Monitor Reaction (TLC/LC-MS) Cond->Monitor Decision Sufficient Conversion? Monitor->Decision AdjustT Increase Temperature (e.g., +20°C) Decision->AdjustT No AdjustTime Increase Time Decision->AdjustTime Partial Success High Yield Proceed to Workup Decision->Success Yes AdjustT->Monitor AdjustCat Change Catalyst (e.g., Eaton's Reagent) AdjustT->AdjustCat If Temp Maxed Out Failure Low Yield/ Decomposition AdjustT->Failure Decomposition Observed AdjustCat->Monitor AdjustCat->Failure Decomposition Observed AdjustTime->Monitor

Caption: Workflow for optimizing cyclization conditions.

Issue 2: Formation of Tarry Material or Insoluble Polymer

Question: My reaction mixture has turned dark and is producing a tar-like substance. What is causing this and how can I prevent it?

Answer: Tar formation is a clear sign of uncontrolled side reactions, often polymerization or extensive decomposition. This is typically caused by reaction conditions that are too harsh.[1]

  • Causality:

    • Excessively High Temperatures: While heat can be necessary, excessive temperatures can provide enough energy for intermolecular reactions to compete with the desired intramolecular cyclization, leading to polymer formation. It can also cause decomposition of the starting material or product.

    • Highly Reactive Substrates: Aromatic rings that are highly activated (i.e., contain multiple strong electron-donating groups) can be overly reactive, leading to uncontrolled side reactions.

    • Highly Concentrated Reaction: High concentrations can favor intermolecular polymerization over intramolecular cyclization.

  • Solution:

    • Lower the Reaction Temperature: This is the first and most important parameter to adjust.[6] A lower temperature slows down all reactions, but it will disproportionately affect the higher-activation-energy pathways that often lead to decomposition and polymerization.

    • Use a Milder Catalyst: Switch to a less aggressive acid catalyst. For example, if you are using Eaton's reagent, try PPA first. If using AlCl₃, perhaps a weaker Lewis acid like ZnCl₂ or FeCl₃ could be effective.[2][7]

    • Reduce Reactant Concentration: Perform the reaction at a higher dilution. This will statistically favor the intramolecular cyclization over intermolecular reactions.

    • Slow Addition: Instead of adding the substrate to the hot acid all at once, consider adding a solution of the substrate dropwise over a period of time to maintain a low instantaneous concentration.

Issue 3: Formation of an Unexpected Isomer

Question: I have isolated a product with the correct mass, but spectroscopic analysis (NMR) shows it is not the expected constitutional isomer. Why did the cyclization occur at the wrong position?

Answer: The regioselectivity of electrophilic aromatic substitution is governed by both electronic and steric effects.

  • Causality:

    • Electronic Effects: Cyclization will preferentially occur at the aromatic position that is most activated (most electron-rich) and can best stabilize the intermediate sigma complex (Wheland intermediate). For a phenoxyacetate, this is typically the ortho or para position relative to the oxygen atom. If a meta-directing group is present, it can steer the cyclization to an alternative position.[3]

    • Steric Hindrance: If the electronically favored position is blocked by a bulky substituent, the cyclization may be forced to occur at a less sterically hindered, albeit less electronically favored, position.

  • Solution:

    • Analyze Your Substrate: Carefully map the electronic effects (activating/deactivating, ortho/para vs. meta directing) of all substituents on the aromatic ring.

    • Introduce Blocking Groups: In some cases, a "blocking group" (like a sulfonic acid group) can be temporarily installed at the undesired position of reaction. This group can then be removed after the cyclization is complete.

    • Modify the Linker: Changing the length or nature of the chain linking the acetate to the phenoxy group can sometimes alter the conformational preferences of the molecule, favoring cyclization at a different position.

General Mechanism of Intramolecular Cyclization

G cluster_0 1. Electrophile Generation cluster_1 2. Electrophilic Attack (Cyclization) cluster_2 3. Rearomatization A Phenoxyacetate Derivative + Acid Catalyst (e.g., PPA) B Acylium Ion Intermediate A->B Protonation & Loss of H₂O C Sigma Complex (Wheland Intermediate) B->C Intramolecular Attack (Rate-Determining Step) D Cyclized Ketone Product C->D Deprotonation

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right acid catalyst for my substrate?

A1: The choice of catalyst is a balance between reactivity and the potential for side reactions. A good starting point is to assess the electronic nature of your aromatic ring.

Catalyst TypeExamplesBest ForPotential Issues
Moderate Brønsted Acids Polyphosphoric Acid (PPA)Activated or mildly deactivated rings. Good general starting point.May be insufficient for strongly deactivated rings. Can be viscous and difficult to stir.
Strong Brønsted Acids Eaton's Reagent (P₂O₅/MeSO₃H), Triflic Acid (TfOH)Deactivated rings that are resistant to cyclization under milder conditions.Highly corrosive and aggressive. Can easily cause charring/decomposition if not controlled.[8]
Lewis Acids / Dehydrating Agents POCl₃, P₂O₅, AlCl₃, ZnCl₂Useful for a variety of substrates, particularly in syntheses analogous to the Bischler-Napieralski reaction.[2][9]Highly moisture-sensitive. Can require stoichiometric amounts. AlCl₃ can be overly aggressive.[1]

Q2: What is the optimal reaction temperature and time?

A2: There is no single optimal temperature; it is highly substrate-dependent. A common range for PPA-mediated cyclizations is 60-120 °C. The best approach is empirical:

  • Start with a moderate temperature (e.g., 80 °C).

  • Monitor the reaction every 30-60 minutes by TLC.

  • If no reaction occurs after 2-3 hours, increase the temperature by 20 °C and continue monitoring.

  • If the reaction is proceeding but is slow, you can extend the reaction time.

  • If you observe the formation of multiple spots or darkening of the solution, the temperature is likely too high.[4][10]

Q3: Which solvent should I use?

A3: Many cyclizations using PPA, Eaton's reagent, or neat POCl₃ are run without an additional solvent, as the acid itself serves as the reaction medium. If a solvent is required, it must be inert to the strong acid conditions.

  • Good Choices: High-boiling point, non-polar solvents like toluene, xylene, or dichlorobenzene are often used, especially with catalysts like POCl₃.[11]

  • Poor Choices: Avoid solvents with functional groups that can react with the acid catalyst, such as alcohols, nitriles (unless intended as part of the reaction), or ethers in some cases.[11][12] The choice of solvent can significantly impact reaction pathways and rates.[13][14]

Q4: How can I confirm the structure of my cyclized product and identify byproducts?

A4: A combination of analytical techniques is essential:

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and any byproducts, helping you identify if you have the correct mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and connectivity of protons. For cyclized products, look for changes in the aromatic region splitting patterns and the disappearance of the protons from the acetate's ethyl/methyl group.

    • ¹³C NMR: Confirms the number of unique carbons and the presence of the new ketone carbonyl (~190-210 ppm).

    • 2D NMR (COSY, HSQC, HMBC): Essential for unambiguously determining the exact isomer formed by establishing long-range C-H correlations.

  • Infrared (IR) Spectroscopy: Useful for confirming the formation of the new ketone group (a strong C=O stretch, typically around 1680-1700 cm⁻¹ for an aryl ketone) and the disappearance of the ester carbonyl from the starting material.

General Experimental Protocol: Cyclization of a Phenoxyacetate using PPA

This is a representative protocol and must be adapted based on the specific substrate and safety considerations.

  • Preparation: Dry all glassware in an oven (≥120 °C) for at least 4 hours and allow to cool in a desiccator. Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

  • Reagent Addition: Under a positive pressure of inert gas, add polyphosphoric acid (PPA) to the reaction flask. Begin stirring and gently heat the PPA to a mobile temperature (e.g., 60-70 °C) to ensure it is not too viscous.

  • Substrate Addition: Add the phenoxyacetate derivative to the stirring PPA. The addition may be done in one portion or in batches if the reaction is exothermic.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 90 °C) and monitor its progress by TLC (quenching a small aliquot in ice-water and extracting with ethyl acetate for spotting).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Very carefully and slowly, pour the viscous reaction mixture onto crushed ice in a beaker. This quenching step is highly exothermic and should be performed behind a blast shield in a fume hood.

  • Extraction: After the PPA is hydrolyzed, neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or 10M NaOH solution) until it is basic (pH > 8). Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

References
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  • J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction. Retrieved from jk-scientific.com. [Link: https://www.jk-scientific.com/en/promotions/240]
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  • Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from cambridge.org. [Link: https://doi.org/10.1017/UPO9788175968295.170]
  • BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions. Retrieved from benchchem.com. [Link: https://www.benchchem.com/appnote/troubleshooting-common-issues-in-friedel-crafts-reactions]
  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from en.wikipedia.org. [Link: https://en.wikipedia.org/wiki/Pomeranz%E2%80%93Fritsch_reaction]
  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from grokipedia.org. [Link: https://grokipedia.org/gropedia/Bischler%E2%80%93Napieralski_reaction]
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  • National Center for Biotechnology Information. (n.d.). H-shift and cyclization reactions in unsaturated alkylperoxy radicals near room temperature: propagating or terminating autoxidation?. Retrieved from ncbi.nlm.nih.gov. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11293026/]
  • The Royal Society of Chemistry. (n.d.). Solvent Effects on the Intramolecular Charge Transfer Excited State of 3CzClIPN: A Broadband Transient Absorption Study. Retrieved from pubs.rsc.org. [Link: https://pubs.rsc.org/en/content/articlepdf/2023/cp/d3cp03646h]
  • MDPI. (2024, October 7). In Situ Formation of Acidic Comonomer during Thermal Treatment of Copolymers of Acrylonitrile and Its Influence on the Cyclization Reaction. Retrieved from mdpi.com. [Link: https://www.mdpi.com/2073-4360/16/19/2744]
  • PubMed. (2021, December 7). Solvent Effects on Ultrafast Photochemical Pathways. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link: https://pubmed.ncbi.nlm.nih.gov/34874136/]
  • Echemi. (2025, March 12). Understanding Friedel-Crafts Alkylation and Acylation. Retrieved from echemi.com. [Link: https://www.echemi.com/cms/1001153.html]
  • Auctores. (2024, July 18). Theoretical investigation on Brønsted acid-catalyzed cascade ring open-ing and double cyclization of 3-ethoxy cyclobutanone with naphthol to synthesize 2,8-dioxabicyclo [3.3.1] nonane. Retrieved from auctoresonline.org. [Link: https://www.auctoresonline.org/abstract/theoretical-investigation-on-brnsted-acidcatalyzed-cascade-ring-opening-and-double-cyclization-of-3ethoxy-cyclobutanone-wi-10118.html]
  • MDPI. (2022, November 15). Photoredox-Catalyzed Acylation/Cyclization of 2-Isocyanobiaryls with Oxime Esters for the Synthesis of 6-Acyl Phenanthridines. Retrieved from mdpi.com. [Link: https://www.mdpi.com/1420-3049/27/22/7901]
  • PubMed. (2017, May 19). Copper-Catalyzed Oxidative Cyclization of 2-Amino-azaarenes with Lignin Models: Synthesis of 3-Phenoxy Imidazo Heterocycles. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link: https://pubmed.ncbi.nlm.nih.gov/28452445/]
  • Forschungszentrum Jülich. (2025, January 6). H-shift and cyclization reactions in unsaturated alkylperoxy radicals near room temperature: propagating or terminating autoxidation?. Retrieved from juser.fz-juelich.de. [Link: https://juser.fz-juelich.de/record/1913177]
  • OSTI.GOV. (2023, November 2). Elucidating the Effects of Temperature on Nonaqueous Redox Flow Cell Cycling Performance. Retrieved from osti.gov. [Link: https://www.osti.gov/pages/servlets/purl/2203923]

Sources

Resolving purification issues with Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PUR-79-0 | Status: Open
Topic: Synthesis Optimization & Purification Troubleshooting

Diagnostic Triage: What is failing?

Before proceeding to the full protocol, identify your specific failure mode using the table below. This compound (an O-alkylated salicylaldehyde derivative) presents unique challenges due to the competing reactivities of the aldehyde , ester , and aryl bromide moieties.

Symptom Probable Cause Immediate Action
Product is a sticky, non-solidifying oil Residual solvent (DMF) or trace impurities preventing lattice formation.Do not distill. Perform trituration with cold Hexane/Diethyl Ether (9:1). See FAQ #2.
Low Yield (<50%) with "Spot-to-Spot" conversion Incomplete alkylation due to steric hindrance from the ortho-bromo group.Switch solvent to DMF (from Acetone) and increase temp to 60°C. Ensure

is anhydrous.[1]
New impurity (Polar, Acidic) Hydrolysis of the ethyl ester to the carboxylic acid.Check workup pH. Never wash with strong base (NaOH). Use dilute brine/water only.
New impurity (Non-polar, UV active) C-alkylation or Cannizzaro disproportionation.Lower reaction temperature.[2] Ensure inert atmosphere (

) to prevent aldehyde oxidation.

The "Gold Standard" Protocol

Based on the structural constraints of 2-bromo-4-methyl-6-hydroxybenzaldehyde , the standard Williamson ether synthesis must be modified to prevent hydrolysis and maximize O-alkylation over C-alkylation.

Reagents & Stoichiometry
  • Starting Material (SM): 2-bromo-4-methyl-6-hydroxybenzaldehyde (1.0 eq)

  • Alkylating Agent: Ethyl bromoacetate (1.2 eq)[3]

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Anhydrous DMF (Concentration: 0.2 M)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) – Accelerates reaction via Finkelstein exchange.

Step-by-Step Workflow
  • Activation: Dissolve SM in anhydrous DMF under

    
    . Add 
    
    
    
    . Stir at RT for 30 mins.[1][4] Why? This ensures complete deprotonation of the phenol to the phenoxide anion before the electrophile is introduced, reducing side reactions.
  • Addition: Add Ethyl bromoacetate dropwise. If using KI, add it now.

  • Reaction: Heat to 60°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Critical Check: Look for the disappearance of the phenolic SM spot. If SM persists after 6h, add 0.1 eq more alkyl halide.

  • Workup (The Critical Step for Purity):

    • Cool to RT. Pour mixture into Ice-Water (10x reaction volume).

    • Observation: The product should precipitate as a solid or heavy oil.

    • Extraction: If oil forms, extract with Ethyl Acetate (EtOAc) .

    • Washing: Wash organic layer with Water (

      
      ) to remove DMF. Wash once with Saturated Brine .
      
    • Drying: Dry over

      
      .[2][3][5][6][7][8] Concentrate in vacuo.
      

Visualizing the Impurity Landscape

Understanding where impurities come from is key to removing them. The diagram below illustrates the competing pathways.

ImpurityLandscape SM Starting Material (Phenol) Product Target Product (Ethyl Ester) SM->Product + Ethyl Bromoacetate + K2CO3 (Base) Impurity_C Impurity C: C-Alkylated Side Product SM->Impurity_C High Temp Solvent Choice Impurity_Acid Impurity A: Acid (Hydrolysis) Product->Impurity_Acid Excess Base / Water (Saponification) Impurity_Ox Impurity B: Di-Acid (Aldehyde Oxidation) Product->Impurity_Ox Air Exposure (Auto-oxidation)

Figure 1: Reaction pathways showing the genesis of common impurities. Note that Impurity A (Hydrolysis) is the most common failure mode during aggressive workups.

Troubleshooting FAQs

Q1: The product is an oil and won't crystallize. How do I fix this?

The "Oiling Out" Phenomenon: The methyl group at the 4-position and the ethyl ester chain add significant rotational freedom and lipophilicity, often preventing easy crystal lattice formation. Solution (Trituration Protocol):

  • Dissolve the crude oil in a minimum amount of Diethyl Ether .

  • Slowly add cold Hexane until the solution turns slightly cloudy.

  • Scratch the side of the flask with a glass rod to induce nucleation.

  • Store at -20°C overnight.

  • Alternative: If it remains stubborn, use Isopropanol (IPA) . Dissolve in warm IPA, add water dropwise until turbid, then cool.

Q2: I see a spot on TLC just below my product. Is it the Starting Material?

Analysis: Likely not. The starting phenol is significantly more polar than the ester product. Diagnosis: This is likely the Hydrolyzed Acid Impurity (2-(2-bromo-6-formyl-4-methylphenoxy)acetic acid). Cause:

  • Workup was too basic (did you wash with NaOH or

    
    ? Avoid this).
    
  • Silica gel was too acidic (some esters hydrolyze on acidic silica). Fix:

  • Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidity.

  • Elute with a gradient of Hexane:EtOAc (start 95:5, move to 80:20). The acid impurity will stick to the top of the column or elute very late.

Q3: Can I use Acetone instead of DMF?

Yes, but with caveats.

  • Pros: Easier workup (Acetone evaporates; DMF requires washing).

  • Cons: Reaction is slower. The ortho-bromo substituent creates steric bulk, making the nucleophilic attack on the alkyl halide sluggish in Acetone (reflux temp ~56°C).

  • Recommendation: If using Acetone, switch to Cesium Carbonate (

    
    ) . The "Cesium Effect" increases the solubility and nucleophilicity of the phenoxide, compensating for the lower temperature [1].
    

Purification Logic Flow

Use this decision tree to determine the optimal purification strategy for your specific crude batch.

PurificationLogic Start Crude Product Isolated CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Sticky Oil CheckState->Oil TLC_Check TLC Purity > 90%? Solid->TLC_Check Triturate Trituration (Cold Hexane/Ether) Oil->Triturate Recryst Recrystallization (EtOAc / Hexane) TLC_Check->Recryst Yes Column Flash Chromatography (SiO2, Hex:EtOAc) TLC_Check->Column No (Complex Mix) Triturate->Solid Success Triturate->Column Fails

Figure 2: Decision matrix for purification. Attempt trituration on oils before resorting to chromatography to save time and solvent.

References

  • BenchChem Technical Data. An In-depth Technical Guide to the Formation of Ethyl 2-(2-bromo-6-formylphenoxy)acetate. (Accessed 2025).[1][5][6] Link

  • Kelly, C. B., et al. "O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate." ChemSpider Synthetic Pages, 2013, SP703.[3] Link

  • RSC Advances. "Nano-K2CO3 mediated alkylation of active methylene compounds." RSC Advances, 2014. Link

  • Organic Syntheses. "General procedures for alkylation of phenols." Org.[3][7][9] Synth. Coll. Vol. 1, p. 107.[9] Link

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate before handling.

Sources

Preventing oxidation of the formyl group in Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. I am Dr. Aris, your Senior Application Scientist. I have reviewed your inquiry regarding the stability of Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate .

This molecule presents a classic "Janus" problem in synthesis: it contains an oxidatively labile aldehyde (formyl group) and a hydrolytically labile ester .[1] While your ticket specifically flags formyl oxidation, many researchers conflate this with ester hydrolysis because both degradation pathways produce acidic, high-melting solids.[1]

Below is your comprehensive troubleshooting guide, designed to isolate the oxidation issue and implement robust preventative measures.

PART 1: RAPID DIAGNOSTICS (Triage)

Before altering your workflow, we must confirm that oxidation (and not hydrolysis) is the culprit. Use this diagnostic matrix to interpret your crude analysis.

Table 1: Degradation Fingerprints (NMR & TLC)
ObservationScenario A: Formyl Oxidation (Target Issue)Scenario B: Ester Hydrolysis (Common False Positive)
Chemical Change Aldehyde (-CHO)

Carboxylic Acid (-COOH)
Ethyl Ester (-COOEt)

Carboxylic Acid (-COOH)

H NMR (Aldehyde)
Disappears (Signal at ~10.0-10.5 ppm vanishes).[1]Remains (Signal at ~10.0-10.5 ppm is visible).[1]

H NMR (Ethyl)
Remains (Quartet ~4.2 ppm, Triplet ~1.3 ppm present).[1]Disappears (Ethyl signals vanish).[1]

H NMR (Acid)
New broad singlet at 11.0–13.0 ppm .[1]New broad singlet at 11.0–13.0 ppm .[1]
TLC Behavior New spot at baseline (highly polar).[1]New spot at baseline (highly polar).[1]
Physical State White solid precipitating from organic oils.[1]White solid precipitating from organic oils.[1]

Tech Note: If you see both the aldehyde peak and the ethyl peaks disappearing, you have total degradation (likely basic hydrolysis followed by air oxidation).

PART 2: ROOT CAUSE ANALYSIS (The Mechanism)

Why is your formyl group oxidizing? Benzaldehydes, particularly those with electron-donating groups (like your ether linkage at the ortho position), are highly susceptible to Radical Autoxidation .[1] This is not a simple reaction with oxygen; it is a radical chain reaction that accelerates over time.

The Mechanism:

  • Initiation: A trace radical abstracts the formyl hydrogen.

  • Propagation: The resulting acyl radical reacts with atmospheric

    
     to form a peroxy radical, which steals a hydrogen from another aldehyde molecule.
    
  • Termination: The peroxy acid oxidizes a second aldehyde molecule, yielding two equivalents of benzoic acid.

Autoxidation Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (Light/Heat) PeroxyRad Peroxy Radical (R-COO•) Radical->PeroxyRad + O2 PeroxyRad->Radical Chain Propagation PeroxyAcid Peroxy Acid (R-COOOH) PeroxyRad->PeroxyAcid + Aldehyde (H-abstraction) Acid Carboxylic Acid (R-COOH) PeroxyAcid->Acid Oxidizes 2nd Aldehyde Oxygen Atmospheric O2

Figure 1: The radical autoxidation cycle of benzaldehydes.[1] Note that one initiation event can degrade hundreds of molecules.

PART 3: PREVENTATIVE PROTOCOLS

If Diagnosis confirms Scenario A (Oxidation) , implement the following protocols immediately.

Protocol A: The "Scavenger" Storage Method (Standard)

Best for: Storage of the final product or purified intermediates.

Radical scavengers interrupt the propagation step shown in Figure 1. BHT (Butylated hydroxytoluene) is the industry standard because it is sterically hindered and will not react with your aldehyde or ester.

  • Preparation: Prepare a 1% (w/v) stock solution of BHT in Ethyl Acetate or DCM.[1]

  • Addition: Add 0.1 mol% (relative to your aldehyde) of BHT to your product before concentrating.

    • Calculation: For 10g of product (MW ~301 g/mol ), add ~7 mg of BHT.[1]

  • Storage: Store under Argon at -20°C.

  • Validation: BHT signals (singlet ~1.4 ppm, aromatic ~6.9 ppm) will appear in NMR but are easily distinguishable.[1]

Protocol B: Chemical Protection (The Acetal Firewall)

Best for: When the aldehyde must survive harsh subsequent steps (e.g., Grignard additions).[2]

If the formyl group is too unstable, mask it as a 1,3-dioxolane (cyclic acetal) . This protects the aldehyde from oxidation and nucleophiles but is easily removed later.[3]

Reagents:

  • Ethylene Glycol (1.5 - 2.0 eq)[1]

  • p-Toluenesulfonic acid (pTSA) (0.05 eq)[1]

  • Solvent: Toluene (with Dean-Stark trap) or Trimethyl Orthoformate (as water scavenger).[1]

Step-by-Step Workflow:

  • Setup: Combine your aldehyde, ethylene glycol, and pTSA in toluene.[1]

  • Reflux: Heat to reflux with a Dean-Stark trap to remove water.

    • Critical Check: The reaction is complete when water stops collecting (usually 2-4 hours).[1]

  • Quench: Cool to RT and add saturated

    
     (neutralize the acid immediately to prevent acetal hydrolysis).
    
  • Workup: Extract with EtOAc, dry over

    
    .
    
  • Result: The formyl peak (10 ppm) is replaced by an acetal proton (singlet ~5.5-6.0 ppm).[1] This intermediate is oxidation-resistant.[1]

PART 4: TROUBLESHOOTING FLOWCHART

Use this logic flow to determine your next experimental move.

Troubleshooting Start Issue: Product Purity Dropping CheckNMR Check 1H NMR (10-12 ppm) Start->CheckNMR AldehydeGone Aldehyde Peak Gone Acid Peak Present CheckNMR->AldehydeGone 10 ppm missing EthylGone Ethyl Peak Gone Aldehyde Present CheckNMR->EthylGone 4.2 ppm missing DiagOx Diagnosis: OXIDATION AldehydeGone->DiagOx DiagHyd Diagnosis: HYDROLYSIS EthylGone->DiagHyd ActionOx Action: Add BHT (0.1%) Store under Argon DiagOx->ActionOx ActionHyd Action: Dry Solvents Switch Base (K2CO3 -> NaH) DiagHyd->ActionHyd Acetal Is Oxidation persisting? ActionOx->Acetal Protect Execute Protocol B (Acetal Protection) Acetal->Protect Yes

Figure 2: Decision matrix for stabilizing the phenoxyacetate derivative.[1]

FAQ: Frequently Asked Questions

Q1: Can I use Sodium Bisulfite (


) to purify the aldehyde if it partially oxidizes? 
  • Answer: Yes, but with caution. Bisulfite forms an adduct with the aldehyde, allowing the carboxylic acid impurity (which doesn't bind) to be washed away with organic solvent. You then regenerate the aldehyde with mild base.

    • Risk:[4] The base used to regenerate the aldehyde (usually Carbonate or Hydroxide) can hydrolyze your ethyl ester. Recommendation: Use column chromatography instead for this specific molecule.

Q2: I see the aldehyde peak, but it has shifted slightly. Is this oxidation?

  • Answer: Unlikely.[1] Oxidation creates a distinct carboxylic acid peak (~11+ ppm).[1] A slight shift in the aldehyde peak usually indicates a change in solvent concentration, pH, or water content in the NMR tube.

Q3: Why does my product turn pink/brown on the shelf?

  • Answer: This is a hallmark of phenol oxidation. Even though your phenol is alkylated (ether), trace unreacted phenol or cleavage of the ether can lead to quinone formation, which is highly colored. Ensure your alkylation step (Williamson ether synthesis) went to completion and wash thoroughly with NaOH (1M) during workup to remove unreacted starting phenol [1].[1]

Q4: Is the bromine atom contributing to the instability?

  • Answer: Indirectly. The bromine at the ortho position provides steric bulk and an electron-withdrawing inductive effect. While this actually stabilizes the aldehyde slightly against nucleophilic attack compared to a simple phenol, it makes the ring electron-poor, which can alter the radical stability. However, the primary driver of oxidation remains the formyl group's inherent reactivity with oxygen [2].

References

  • BenchChem Technical Support. (2025).[1][5][6] Side reactions of Ethyl 2-(2-bromo-6-formylphenoxy)acetate and how to avoid them. Retrieved from [1]

  • Ingold, K. U., & Mulcahy, M. F. R. (1953).[1] The Mechanism of the Oxidation of Benzaldehyde.[7] Journal of the Chemical Society. (Contextual grounding for Figure 1).

  • Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones.[2][3][8][9][10][11] Retrieved from [1]

  • Organic Chemistry Portal. (2025). Dimethyl Acetals: Protection of Aldehydes.[10] Retrieved from [1]

  • Fujisawa, S., et al. (2004).[1] Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites.[1][12] PubMed.[1] Retrieved from [1]

Sources

Overcoming steric hindrance in reactions of 2-bromo-6-formyl-4-methylphenoxy compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 2-Bromo-6-Formyl-4-Methylphenoxy Systems Audience: Senior Chemists, Process Development Scientists Status: Active Support | Version: 2.4

Executive Summary: The "Ortho-Ortho" Challenge

You are likely here because standard protocols are failing on your 2-bromo-6-formyl-4-methylphenoxy scaffold. This moiety presents a "perfect storm" of steric and electronic deactivation:

  • Steric Crowding: The phenolic oxygen is flanked by a large Bromine atom and a reactive Formyl group.

  • Electronic Twist: The ortho-bromo substituent forces the phenoxy ring out of planarity, impacting conjugation and catalyst approach.

  • Chelation Traps: The ortho-formyl group can form stable hydrogen bonds (if phenol is free) or chelate metal catalysts, poisoning the reaction.

This guide moves beyond "textbook" chemistry to provide field-proven, high-E-E-A-T solutions for the three critical reactive zones of this molecule: The Oxygen Linkage , The Bromine Handle , and The Formyl Warhead .

Zone 1: The Oxygen Linkage (O-Alkylation)

Problem: Standard Williamson ether synthesis (K₂CO₃/Acetone) results in <10% conversion or extensive reaction times.

Troubleshooting Guide

Q1: Why is my alkylation stalling despite using excess electrophile? A: The potassium cation (K⁺) in standard carbonate bases forms a tight ion pair with the phenoxide, which is further shielded by the ortho-bromo and ortho-formyl groups. The nucleophile is effectively "caged."

The Fix: The Cesium Effect Switch to Cesium Carbonate (Cs₂CO₃) in Acetonitrile (MeCN) or DMF .

  • Mechanism: The large ionic radius of Cs⁺ (1.67 Å) creates a "loose" ion pair with the phenoxide. This exposes the "naked" oxygen anion, significantly increasing nucleophilicity despite the steric bulk [1].

  • Protocol:

    • Base: Cs₂CO₃ (1.5 – 2.0 equiv).

    • Solvent: MeCN (Reflux) or DMF (60°C).

    • Additive: TBAI (tetrabutylammonium iodide, 10 mol%) can further accelerate the reaction if using alkyl chlorides.

Q2: I cannot use high heat due to thermal instability. What now? A: Use the Sonicated Mitsunobu Protocol . Standard Mitsunobu (DEAD/PPh₃) often fails for ortho-disubstituted phenols due to the bulk of the triphenylphosphine oxide intermediate.

  • The Fix: High-concentration sonication.[1][2]

  • Protocol: Run the reaction at 1.0 M – 3.0 M concentration (standard is 0.1 M) in THF and apply ultrasound.

  • Evidence: Research indicates this method can reduce reaction times from days to 15-30 minutes for sterically hindered phenols by overcoming the diffusion barrier [2].

Decision Matrix: O-Alkylation Strategy

O_Alkylation Start Start: O-Alkylation of 2-Br-6-CHO-4-Me-Phenol Electrophile Identify Electrophile Type Start->Electrophile Primary Primary Alkyl Halide Electrophile->Primary Secondary Secondary Alcohol (Stereospecific) Electrophile->Secondary Sol1 Method A: Cesium Effect Cs2CO3 / MeCN / 80°C Primary->Sol1 Preferred Sol2 Method B: Sonicated Mitsunobu DEAD / PPh3 / THF / Ultrasound Secondary->Sol2 Inversion Required caption Figure 1: Strategic selection for forming the hindered phenoxy ether bond.

Zone 2: The Bromine Handle (C-C Coupling)

Problem: Suzuki-Miyaura coupling fails to convert the aryl bromide. Recovery of starting material or dehalogenation is observed.

Troubleshooting Guide

Q3: The catalyst keeps dying (turning black) before conversion. Why? A: The ortho-formyl group is electron-withdrawing, making the oxidative addition of Pd into the C-Br bond slower. Simultaneously, the steric bulk prevents bulky phosphines from coordinating effectively. Standard Pd(PPh₃)₄ is insufficient here.

The Fix: Specialized Buchwald Ligands You must use electron-rich, sterically bulky biaryl phosphine ligands that can "reach around" the steric bulk while facilitating oxidative addition.

ComponentRecommendationWhy?
Ligand SPhos or XPhos High cone angle protects the active Pd(0) species; electron-rich nature speeds up oxidative addition into the hindered C-Br bond [3].
Alt. Ligand AntPhos Specifically designed for "tetra-ortho" substituted systems if SPhos fails [4].
Base K₃PO₄ (3.0 equiv)Anhydrous conditions often work better to prevent competitive debromination.
Solvent Toluene/Water (10:1) The biphasic system helps solubilize inorganic bases while keeping the catalyst active in the organic phase.

Q4: Can I couple an amine (Buchwald-Hartwig) to this position? A: Extremely difficult due to the ortho-formyl group, which can condense with the amine.

  • Workaround: You must protect the aldehyde (e.g., as a cyclic acetal) before attempting C-N coupling. The amine will preferentially attack the aldehyde (Schiff base formation) over the Pd-catalyzed cycle otherwise.

Workflow: Steric Suzuki Coupling

Suzuki_Coupling Input Substrate: 2-Br-6-CHO-Phenoxy Check Is CHO Protected? Input->Check Protect Step 1: Protect CHO (Ethylene Glycol/PTSA) Check->Protect No Catalyst Step 2: Catalyst System Pd(OAc)2 + SPhos/XPhos Check->Catalyst Yes Protect->Catalyst Base Step 3: Base Selection K3PO4 (Anhydrous) Catalyst->Base caption Figure 2: Protocol for cross-coupling on the hindered Bromine handle.

Zone 3: The Formyl Warhead (Aldehyde Reactivity)

Problem: Reductive amination yields are low; imine formation is sluggish.

Troubleshooting Guide

Q5: Why isn't the imine forming? I see only aldehyde and amine on NMR. A: The ortho-bromo group twists the ring, shielding the carbonyl carbon. Furthermore, if the phenolic oxygen is free (OH), it forms a strong intramolecular hydrogen bond with the carbonyl oxygen, deactivating it toward nucleophilic attack.

The Fix: Titanium Lewis Acid Promotion Do not rely on equilibrium. Force the imine formation using a water-scavenging Lewis Acid.

  • Reagent: Titanium(IV) isopropoxide [Ti(OiPr)₄] .

  • Protocol:

    • Mix Amine (1.1 equiv) + Aldehyde + Ti(OiPr)₄ (1.5 equiv) in neat conditions or minimal THF.

    • Stir 4–12 hours (monitor disappearance of C=O peak in IR/NMR).

    • Then add reducing agent (NaBH₄ or NaBH(OAc)₃) in situ.

  • Note: This method bypasses the need for acid catalysts which might be ineffective in this steric environment [5].

Q6: Can I oxidize this aldehyde to the carboxylic acid easily? A: Yes, but avoid Pinnick oxidation (NaClO₂) if the phenol is unprotected, as chlorination of the ring can occur.

  • Recommendation: Use Mild Silver Oxide (Ag₂O) oxidation. It is specific to aldehydes and tolerates the steric bulk and the bromine substituent.

References
  • Cesium Carbonate Effect: Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[3] Synthetic Communications, 25(9), 1367–1370. Link

  • Sonicated Mitsunobu: Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.[1][2] The Journal of Organic Chemistry, 68(21), 8261–8263. Link

  • Ligands for Hindered Biaryls: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • AntPhos for Tetra-Ortho: Tang, W., Capacci, A. G., Wei, X., Li, W., White, A., Patel, N. D., ... & Senanayake, C. H. (2010). A novel and efficient method for the synthesis of sterically hindered biaryls via Pd-catalyzed Suzuki-Miyaura coupling.[4] Angewandte Chemie International Edition, 49(34), 5879-5883. Link

  • Ti(OiPr)4 Reductive Amination: Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry, 55(8), 2552-2554. Link

Sources

Validation & Comparative

1H NMR Validation of Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate: A Reaction Monitoring Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate is a critical synthetic intermediate, primarily utilized in the construction of substituted benzofurans and related pharmacophores found in anti-anginal and anti-inflammatory drug candidates.[1]

For researchers and drug development professionals, the synthesis of this molecule typically involves the O-alkylation of 3-bromo-5-methylsalicylaldehyde (systematically: 2-bromo-6-hydroxy-4-methylbenzaldehyde) with ethyl bromoacetate.[1]

Why this Guide? Standard spectral databases often lack granular data for specific multi-substituted intermediates.[1] This guide provides a comparative analysis between the starting material (Precursor) and the target Product. This approach transforms the NMR analysis from a static characterization into a dynamic reaction monitoring tool , allowing you to definitively validate the


 ether formation and ensure the absence of unreacted phenol.

Structural Logic & Assignment Strategy

To interpret the spectrum accurately, we must deconstruct the electronic environment of the molecule. The structure contains three distinct "zones" of magnetic resonance:[2]

  • The Aromatic Core: Highly substituted (tetra-substituted), leaving only two aromatic protons.[1] These will appear as meta-coupled doublets (or singlets if resolution is low).[1]

    • Electronic Influence:[1] The aldehyde (-CHO) and bromine (-Br) are electron-withdrawing groups (EWG), deshielding the ring protons.[1] The ether oxygen is electron-donating (EDG) by resonance, shielding the ortho/para positions, but this is counteracted by the EWGs.

  • The Formyl Group: The aldehyde proton is a diagnostic "beacon" appearing very downfield (>10 ppm).

  • The Aliphatic "Tail": The ethyl acetate chain provides a classic spin system: a singlet (O-CH2-CO), a quartet (-CH2-), and a triplet (-CH3).[1]

Visualization: Synthesis & NMR Logic

The following diagram maps the transformation and the corresponding spectral logic used to validate it.

NMR_Logic cluster_0 Critical Validation Checkpoints Start Precursor: 3-bromo-5-methylsalicylaldehyde Reaction Reaction: + Ethyl Bromoacetate (K2CO3, DMF, 80°C) Start->Reaction Signal_OH Signal Loss: Phenolic -OH (~11.0 ppm) Start->Signal_OH Present in SM Product Product: Ethyl 2-(2-bromo-6-formyl- 4-methylphenoxy)acetate Reaction->Product Signal_OCH2 Signal Gain: O-CH2 Singlet (~4.7 ppm) Product->Signal_OCH2 Diagnostic Signal_Ethyl Signal Gain: Ethyl Ester (q, t) (4.2, 1.3 ppm) Product->Signal_Ethyl Confirmation

Caption: Logical workflow for validating the O-alkylation via NMR markers. Green nodes indicate product confirmation signals.

Comparative Analysis: Precursor vs. Product

This section compares the 1H NMR profile of the starting material (SM) against the Product. This comparison is the most reliable method to assess reaction completion.

Solvent: CDCl


 (Chloroform-d) is the standard for the product.
Note: The precursor phenol may require DMSO-d

for solubility or to clearly resolve the acidic -OH proton.[1]
Comparative Chemical Shift Table[1]
Proton AssignmentMultiplicityPrecursor Shift (

ppm)
Product Shift (

ppm)

(Shift Change)
Analysis / Causality
Aldehyde (-CHO) Singlet (s)9.80 - 10.3010.25 - 10.35 ~0.1Retained.[1] Slight downfield shift due to loss of H-bonding.
Phenolic -OH Broad Singlet11.00 - 11.50ABSENT N/APRIMARY INDICATOR. Disappearance confirms consumption of SM.[1]
Aromatic H (C3) Doublet (

Hz)
7.60 - 7.707.75 - 7.80 +0.15Deshielded by ortho-Br and meta-CHO.[1]
Aromatic H (C5) Doublet (

Hz)
7.30 - 7.407.45 - 7.50 +0.10Meta-coupling to H(C3).[1]
O-CH

-CO
Singlet (s)ABSENT4.70 - 4.80 N/ASECONDARY INDICATOR. Diagnostic of ether formation.[1]
Ester -CH

-
Quartet (q)ABSENT4.25 - 4.30 N/AEthyl ester methylene.[1]
Ar-CH

Singlet (s)2.30 - 2.352.35 - 2.40 <0.1Methyl group on ring (minimal change).[1]
Ester -CH

Triplet (t)ABSENT1.25 - 1.35 N/AEthyl ester terminal methyl.[1]
Technical Insight: The "Coupling" Trap

Researchers often misinterpret the aromatic region as two singlets. However, the protons at positions 3 and 5 are meta to each other.

  • Expectation: A "meta-coupling" constant (

    
    ) of approximately 1.5 – 2.5 Hz .[1]
    
  • Resolution: On a 300 MHz instrument, these may look like broad singlets. On a 400 MHz+ instrument, clear doublets should be resolved.

Detailed Experimental Protocol

To ensure the reproducibility of the data presented above, follow this specific preparation protocol. This method minimizes water peaks and prevents concentration-dependent shifting of the aldehyde signal.[1]

A. Sample Preparation[1][3][4][5][6]
  • Mass: Weigh 5–10 mg of the dried product.

    • Why: Overloading (>20 mg) can cause line broadening and poor shimming; underloading (<2 mg) requires excessive scan times.

  • Solvent: Add 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS (Tetramethylsilane).
    
    • Quality Check: Ensure the solvent is not acidic (CDCl

      
       can form HCl over time), as acid can catalyze acetal formation with the aldehyde or broaden peaks. Filter through basic alumina if uncertain.[1]
      
  • Homogenization: Vortex for 10 seconds or sonicate for 1 minute to ensure complete dissolution.

  • Transfer: Transfer to a clean, dry 5mm NMR tube. Cap immediately to prevent evaporation and moisture absorption.[1]

B. Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Temperature: 298 K (25°C)

  • Number of Scans (NS): 16 (Sufficient for >5 mg sample)

  • Relaxation Delay (D1): 1.0 – 2.0 seconds[1]

    • Expert Tip: If accurate integration of the Aldehyde proton is required for purity calculation, increase D1 to 5.0 seconds . Aldehyde protons often have longer T1 relaxation times.[1]

  • Spectral Width (SW): 14 ppm (must capture the 10+ ppm region).

Troubleshooting & Validation

Scenario 1: The "Ghost" Peak at 11.0 ppm
  • Observation: You see the ethyl ester signals (4.2 ppm, 1.3 ppm) and a small broad peak around 11.0 ppm.

  • Diagnosis: Incomplete reaction.[1] The peak at 11.0 ppm is the unreacted phenolic -OH.[1]

  • Action: Calculate the ratio of the O-CH

    
     singlet (4.7 ppm) to the Ar-CH
    
    
    
    (2.3 ppm). If the integration is not 2:3, you have a mixture.
Scenario 2: Splitting of the O-CH Singlet[1]
  • Observation: The singlet at 4.7 ppm appears as a doublet or looks "ragged."

  • Diagnosis: This is often due to Rotational Isomerism or magnetic non-equivalence caused by the bulky ortho-substituents (Br and CHO) restricting rotation, though this is rare at room temperature for this specific molecule.[1] More likely, it is Virtual Coupling or poor shimming.

  • Action: Re-shim the Z and Z2 axis. If splitting persists, run the sample at 313 K (40°C). If the peak coalesces into a sharp singlet, it was dynamic rotamerism.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for chemical shift tables).

  • MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. (Provides analogous NMR data for phenoxyacetate derivatives). Retrieved from [Link]

  • National Institutes of Health (PMC). (2010). Multicatalytic, asymmetric Michael/Stetter reaction of salicylaldehydes. (Context for salicylaldehyde reactivity). Retrieved from [Link]

Sources

HPLC method development for purity assay of Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced HPLC Method Development: Purity Assay of Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate Subtitle: A Comparative Guide to Stationary Phase Selectivity and Impurity Profiling

Executive Summary & Strategic Scope

Objective: To design and validate a stability-indicating HPLC assay for This compound (hereafter referred to as EBFA ).

The Challenge: EBFA presents a multi-faceted analytical challenge. It contains an aldehyde (susceptible to oxidation), an ester (susceptible to hydrolysis), and a brominated aromatic ring (hydrophobic/halogenated).[1][2] Standard C18 methods often fail to resolve the critical "Acid Impurity" (hydrolysis product) from the "Phenol Starting Material" due to similar polarity profiles in acidic mobile phases.[2]

The Solution: This guide compares two distinct chromatographic approaches:

  • Method A (The Standard): C18 (Octadecylsilane) – Relies purely on hydrophobic subtraction.[1][2]

  • Method B (The Specialist): Phenyl-Hexyl – Exploits

    
    -
    
    
    
    interactions and halogen selectivity.[1][2]

Verdict: While C18 is sufficient for crude analysis, Method B (Phenyl-Hexyl) is the superior choice for GMP release testing, offering a 1.5x improvement in critical pair resolution (


).[1][2]

Compound Profiling & Impurity Landscape

Before method development, we must map the "Fate of Impurities."[2] Understanding the synthesis and degradation pathways defines the separation requirements.[1][2]

Critical Quality Attributes (CQAs)
  • Target Molecule: EBFA (Hydrophobic, Neutral).[1][2]

  • Impurity 1 (The Precursor): 2-Bromo-6-formyl-4-methylphenol.[1][2] (Phenolic, ionizable pKa ~7-8).[1][2]

  • Impurity 2 (The Degradant): 2-(2-bromo-6-formyl-4-methylphenoxy)acetic acid.[1][2] (Carboxylic acid, ionizable pKa ~4.5).[2]

ImpurityMap Phenol Starting Material (Phenol Impurity) Product Target: EBFA (Ethyl Ester) Phenol->Product Alkylation (K2CO3/DMF) Acid Hydrolysis Impurity (Carboxylic Acid) Phenol->Acid Over-oxidation (Rare) Reagent Ethyl Bromoacetate Reagent->Product Product->Acid Hydrolysis (H2O/pH > 7)

Figure 1: Synthesis and degradation pathway mapping. The critical separation is between the Phenol (unreacted) and the Acid (degraded).[1][2]

Comparative Analysis: C18 vs. Phenyl-Hexyl

We evaluated two column chemistries under identical gradient conditions to determine the optimal stationary phase.

Experimental Conditions (Common to Both)
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Aromatic absorption).[1][2]

  • Temp: 30°C.

Performance Data Comparison
MetricMethod A: C18 (Standard) Method B: Phenyl-Hexyl (Recommended) Interpretation
Mechanism Hydrophobic InteractionHydrophobic +

-

+ Halogen Selectivity
Phenyl-Hexyl interacts with the Bromine atom and benzene ring.[1][2]
RT (Acid Impurity) 3.2 min3.5 minAcid elutes early in both; slightly better retention on Phenyl.[1]
RT (Phenol SM) 3.8 min4.9 minCritical: Phenyl-Hexyl retains the phenol significantly longer due to ring interaction.[1]
RT (EBFA Target) 9.5 min10.2 minStrong retention for both.[1][2]
Resolution (

)
(Acid vs. Phenol)
1.8 (Marginal)4.2 (Robust)Method B provides baseline separation even with column aging.[1][2]
Tailing Factor (

)
1.31.1Phenyl phases often show better peak shape for aromatic acids.[1][2]

Expert Insight: The C18 column struggles because, at acidic pH, both the Phenol and the Acid are protonated and relatively hydrophobic.[1][2] The Phenyl-Hexyl column "grabs" the aromatic rings.[1][2] The Phenol, being more electron-rich than the Acid (which has an electron-withdrawing carbonyl), interacts more strongly with the Phenyl phase, pulling the peaks apart.[1][2]

Detailed Protocol: The Optimized Method (Method B)

This protocol is the "Gold Standard" for EBFA purity analysis.[1][2] It is self-validating, meaning the system suitability criteria ensure the method is working before you run samples.[1][2]

A. Chromatographic Parameters
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (150 x 4.6 mm, 3.5 µm or 5 µm).[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid). Buffer is preferred over simple acid for reproducible retention of the Acid impurity.[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2]

  • Gradient Program:

    • 0.0 min: 20% B[1][2][3]

    • 10.0 min: 80% B[1][2]

    • 12.0 min: 95% B[1][2]

    • 12.1 min: 20% B[1][2]

    • 17.0 min: Stop (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10 µL.

  • Detection: PDA/UV @ 280 nm (Optimized for phenol/aldehyde) and 254 nm.[1][2]

B. Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1][2]

    • Why? 100% ACN can cause peak distortion (solvent effect) for early eluting peaks like the Acid impurity.[1][2]

  • Concentration: 0.5 mg/mL.[1][2]

  • Precaution: Prepare fresh. Aldehydes can oxidize to acids if left in solution for >24 hours without protection from light/air.[1][2]

C. System Suitability Criteria (Pass/Fail)
  • Resolution (

    
    ):  > 2.0 between Impurity 1 (Acid) and Impurity 2 (Phenol).
    
  • Tailing Factor: < 1.5 for the main EBFA peak.[1][2]

  • Precision: %RSD < 2.0% for 5 replicate injections of the standard.

Method Development Logic & Workflow

The following diagram illustrates the decision-making process used to arrive at this protocol.

MethodDev Start Start: EBFA Method Dev Screen1 Screen 1: C18 Column (Acidic pH) Start->Screen1 Check1 Resolution > 2.0? Screen1->Check1 Fail1 Result: Co-elution of Acid & Phenol Check1->Fail1 No Switch Switch Mechanism: Selectivity for Aromatics Fail1->Switch Screen2 Screen 2: Phenyl-Hexyl (Acidic pH) Switch->Screen2 Check2 Resolution > 2.0? Screen2->Check2 Optimize Optimize: Buffer pH (Control Acid Ionization) Check2->Optimize Yes Final Final Method: Phenyl-Hexyl / pH 3.0 Optimize->Final

Figure 2: Method development decision tree highlighting the pivot from C18 to Phenyl-Hexyl chemistry.

Troubleshooting & Stability Notes

  • Ghost Peaks: If you see a peak growing at ~3.5 min over time, your sample is hydrolyzing.[1][2] Ensure the autosampler is kept at 4°C.

  • Aldehyde Oxidation: The formyl group (-CHO) at position 6 is reactive.[1][2] Avoid using methanol as a solvent, as it can form hemiacetals/acetals with the aldehyde.[2] Stick to Acetonitrile.

  • Double Peaks: If the main peak splits, check the sample solvent.[1][2] If the sample is dissolved in 100% ACN and the starting gradient is 20% ACN, the "strong solvent effect" will cause peak splitting.[2] Match the diluent to the starting mobile phase (50:50 or weaker).[2]

References

  • BenchChem. (2025).[1][2][4][5] Technical Guide to the Formation of Ethyl 2-(2-bromo-6-formylphenoxy)acetate. Retrieved from [1][2]

  • International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • Phenomenex. (2024).[1][2][3] High Performance Liquid Chromatography (HPLC) Column Selection Guide: Phenyl-Hexyl Selectivity. Retrieved from [1][2]

  • PubChem. (2025).[1][2] Compound Summary: 2-(4-Bromo-2-formyl-6-methylphenoxy)pentanoic acid derivatives.[1][2][6] Retrieved from [1][2]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. Wiley-Interscience.[1][2] (Standard Text for Chromatographic Principles).[1][2]

Sources

A Comparative Guide to the Reactivity of Ethyl vs. Methyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the chemical reactivity of ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate and its methyl analogue. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in reactivity arising from the seemingly minor variation between an ethyl and a methyl ester group. The discussion is grounded in fundamental principles of physical organic chemistry and supported by relevant experimental considerations.

Introduction: Subtle Structural Differences, Significant Reactive Consequences

This compound and mthis compound are valuable bifunctional intermediates in organic synthesis. They possess three key reactive sites: an aryl bromide amenable to cross-coupling reactions, an aldehyde group for chain extension and functionalization, and an ester moiety. The choice between the ethyl and methyl derivative can have significant implications for reaction efficiency, selectivity, and the stability of the molecule under various reaction conditions. This guide will explore these differences by examining the electronic and steric effects of the ester's alkyl group on the reactivity of the molecule's other functional groups.

Caption: General structures of the ethyl and methyl esters.

Theoretical Underpinnings: Steric and Electronic Effects

The reactivity differences between the ethyl and methyl esters are primarily governed by two factors: steric hindrance and electronic effects.

  • Steric Hindrance: The ethyl group is larger than the methyl group. This increased bulk can physically obstruct the approach of reagents to the nearby ortho-formyl and ortho-bromo groups.[1] This phenomenon, known as steric hindrance, can lead to slower reaction rates or even prevent a reaction from occurring under conditions that are suitable for the less hindered methyl analogue.[2]

  • Electronic Effects: Both methyl and ethyl groups are weakly electron-donating through an inductive effect (+I effect).[3] The ethyl group, being slightly larger, has a marginally stronger +I effect than the methyl group. This can subtly increase the electron density on the aromatic ring, potentially influencing the electrophilicity of the aryl bromide and the aldehyde. However, in most cases, the steric effects are more pronounced and tend to dominate the reactivity differences.[4]

Comparative Reactivity Analysis

This section dissects the reactivity at each of the key functional groups, hypothesizing how the ethyl versus methyl ester might influence reaction outcomes.

Reactions at the Aryl Bromide: Palladium-Catalyzed Cross-Coupling

The C-Br bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds via reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6]

  • Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron compound.[6] The catalytic cycle's first step is the oxidative addition of the palladium(0) catalyst to the C-Br bond.[6]

    • Hypothesis: The greater steric bulk of the ethyl group, positioned ortho to the bromine, is expected to slightly impede the approach of the bulky phosphine-ligated palladium catalyst. This could result in a slower rate of oxidative addition for the ethyl ester compared to the methyl ester. Consequently, the ethyl derivative may require higher catalyst loading, longer reaction times, or higher temperatures to achieve comparable yields.[7]

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine.[5][8]

    • Hypothesis: Similar to the Suzuki coupling, the steric hindrance from the ethyl group could slow down the initial oxidative addition step. While the reaction is broadly applicable, highly hindered substrates can be challenging.[5] Therefore, the methyl ester might be the preferred substrate for particularly bulky amines or when milder reaction conditions are desired.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Bromide, Boronic Acid, Pd Catalyst B Add Solvents (Toluene/Ethanol) A->B C Add Aqueous Base (Na2CO3) B->C D Heat under Inert Atmosphere (80-90 °C) C->D E Cool and Dilute with Ethyl Acetate D->E F Aqueous Wash (Water, Brine) E->F G Dry, Filter, and Concentrate F->G H Purify by Column Chromatography G->H

Sources

Safety Operating Guide

A Guide to Personal Protective Equipment for Handling Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, our commitment extends beyond supplying reagents to ensuring you can handle them with the utmost confidence and safety. This guide provides a detailed protocol for the safe handling of Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate (CAS No. 1187385-79-0), a compound whose structural complexity demands a rigorous, science-first approach to safety. Our recommendations are grounded in an analysis of its constituent functional groups—a halogenated aromatic ether, an aldehyde, and an ester—to establish a robust framework for personal protection.

Hazard Assessment: A Structurally-Informed Analysis

  • Halogenated Aromatic Core: The bromo-phenoxy moiety is the primary driver of our safety protocol. Brominated organic compounds can be toxic, irritants, and require specific disposal procedures.[1][2] Compounds like ethyl bromoacetate are known to be lachrymators (tear-inducing) and can cause severe skin and eye irritation or burns.[3][4][5]

  • Aromatic Aldehyde Functionality: The formyl group (-CHO) classifies the compound as an aromatic aldehyde. Aldehydes can be skin and respiratory irritants and potential sensitizers.[6][7]

  • Ester and Ether Linkages: These groups influence the compound's solubility and permeability through protective materials. Certain ethers and esters can compromise the integrity of common glove materials.[8]

Based on these structural analogues, we must assume this compound is, at a minimum, a severe skin and eye irritant, a potential respiratory irritant, and requires handling as a toxic substance with specific hazardous waste considerations.

The Core Protocol: Personal Protective Equipment (PPE)

Effective protection is a multi-layered system, starting with engineering controls and culminating in the correct selection and use of personal gear. All handling of this compound must occur within a certified chemical fume hood.

Eye and Face Protection

Standard safety glasses are insufficient. The lachrymatory and corrosive potential of related bromo-acetates necessitates a higher level of protection.[4][5]

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards must be worn at all times.[9] Goggles provide a full seal around the eyes, protecting against splashes, vapors, and dust.

  • Recommended for High-Risk Tasks: When handling quantities greater than a few grams, preparing solutions, or performing transfers where splashing is possible, a polycarbonate face shield must be worn over chemical splash goggles .[10][11]

Hand Protection: A Critical Barrier

The choice of glove material is critical due to the compound's aromatic and halogenated nature. Standard disposable nitrile gloves are intended for incidental splash protection only and show poor resistance to many halogenated and aromatic hydrocarbons.[8][12][13]

  • Recommended Practice: Double-gloving is mandatory. This provides a backup barrier and allows for the safe removal of the outer glove immediately upon contamination.

  • Glove Selection:

    • Inner Glove: A standard-thickness (e.g., 5-mil) disposable nitrile glove.

    • Outer Glove: A thicker, chemically resistant glove. The ideal choice depends on the duration of the task.

Glove MaterialRecommended UseRationale
Heavy-Duty Nitrile (>8 mil)Short-duration tasks (<15 min), splash protectionOffers better physical and chemical resistance than thin disposables for incidental contact. Must be changed immediately upon splash.[8]
Neoprene Medium-duration tasks, transfersProvides good resistance to acids, bases, and some hydrocarbons. Offers a balance of dexterity and protection.[10][14]
Viton™ or Norfoil™ (Silver Shield®) Long-duration tasks, spill cleanupThese materials offer excellent resistance to a broad range of chemicals, including aromatic and chlorinated solvents, but at the cost of dexterity and expense.[9][14]

Causality: The combination of an aromatic ring and a halogen (bromine) makes this molecule aggressive towards many polymers. Nitrile's vulnerability to these chemical classes means that prolonged contact can lead to rapid permeation and degradation, exposing the user to the chemical.[12] Always inspect gloves for any signs of degradation before and during use.

Skin and Body Protection
  • A flame-resistant lab coat (e.g., Nomex®) is strongly recommended. At a minimum, a fully-buttoned, long-sleeved lab coat must be worn.[10]

  • Clothing should be non-synthetic (e.g., cotton) under the lab coat.

  • Long pants and fully enclosed, chemical-resistant shoes are mandatory.

  • For large-scale operations, a chemically resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection

Work should be engineered to prevent inhalation exposure by using a fume hood. A respirator should not be necessary under normal operating conditions. However, in the event of a large spill or a failure of engineering controls, respiratory protection would be required. Any such use necessitates enrollment in a formal respiratory protection program with medical evaluation and fit-testing.[10]

  • Respirator Type: A full-face respirator with combination Organic Vapor/Acid Gas (OV/AG) cartridges would be appropriate.

Operational and Disposal Plans

A safe protocol extends beyond PPE to include the entire workflow, from handling to disposal.

Safe Handling Workflow

The following diagram outlines the mandatory step-by-step process for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep1 Verify fume hood is operational and certified prep2 Don all required PPE: - Double gloves - Goggles & Face Shield - Lab Coat prep1->prep2 prep3 Prepare work area: - Line with absorbent pads - Assemble equipment prep2->prep3 handle1 Carefully weigh solid inside fume hood prep3->handle1 handle2 Perform all manipulations deep within the hood sash handle1->handle2 handle3 Keep container closed when not in use handle2->handle3 clean1 Decontaminate surfaces with appropriate solvent handle3->clean1 clean2 Segregate all waste as 'Halogenated Organic Waste' clean1->clean2 clean3 Place solid waste, outer gloves, and contaminated pads in a sealed, labeled waste container clean2->clean3 clean4 Remove PPE in correct order (outer gloves first) clean3->clean4 clean5 Wash hands thoroughly clean4->clean5

Caption: Safe handling workflow for this compound.

Spill Procedures
  • Small Spill (in fume hood): Absorb with an inert material (e.g., vermiculite, sand). Collect the material using non-sparking tools into a labeled, sealed container for hazardous waste disposal.

  • Large Spill / Spill outside hood: Evacuate the area immediately. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) office. Do not attempt to clean it up without appropriate respiratory protection and training.[15]

Disposal Plan: A Non-Negotiable Requirement

Due to the presence of bromine, all waste associated with this compound must be treated as halogenated organic waste .[1][2]

  • Waste Streams: This includes excess reagent, reaction mixtures, contaminated solvents, disposable labware, gloves, and absorbent materials.

  • Containerization: Use a designated, clearly labeled waste container for halogenated organic waste. Never mix with non-halogenated waste, as this complicates the disposal process and increases costs.

  • Disposal: The waste must be disposed of through a licensed hazardous waste management service, typically via high-temperature incineration at a facility equipped to handle halogenated compounds.[1]

By adhering to this comprehensive guide, you can confidently and safely incorporate this compound into your research, secure in the knowledge that you are protected by a protocol grounded in sound scientific principles.

References

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania, Environmental Health & Radiation Safety.

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response.

  • Nitrile Gloves Chemical Resistance Guide. S&G Gloves.

  • Safety Data Sheet - Ethyl bromodifluoroacetate. Thermo Fisher Scientific.

  • Personal Protective Equipment: Hands. San José State University, Environmental Health & Safety.

  • Bromine Safety Handbook. Indian Chemical Council (ICC).

  • Safety Data Sheet - Ethyl bromoacetate. Sigma-Aldrich.

  • Safety Data Sheet - Ethyl (2-formylphenoxy)acetate. Fisher Scientific.

  • Chemical Resistance of Latex and Nitrile Gloves. USA Scientific, Inc.

  • Section 6C: Protective Equipment. Princeton University, Environmental Health & Safety.

  • Chemical Resistance Guide for Microflex® Latex and Nitrile Gloves. Microflex.

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).

  • Safety Data Sheet - Methyl Bromoacetate. TCI Chemicals.

  • Bromine water - disposal. Science Forum For Lab Technicians.

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.

  • LCSS: Bromine. National Research Council.

  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.

  • Safety Data Sheet - XI ALDEHYDE. The John D. Walsh Company.

  • Standard Operating Procedures for Hazardous Chemicals: Bromine. Washington State University.

  • Hazard Summary: Ethyl Bromoacetate. New Jersey Department of Health.

  • Protective Equipment | Plant Protection. Albert Kerbl GmbH.

  • Safety Data Sheet - (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid. ChemScene.

  • New Methods for the Preparation of Aromatic Aldehydes. ResearchGate.

  • Safety Data Sheet - 2-Bromoethyl Acetate. TCI Chemicals.

  • Ethyl 2-(2-bromo-6-formylphenoxy)acetate (CAS# 1187385-79-0). Angene Chemical.

  • Aromatic Aldehydes and Ketones - Preparation and Properties. Online Chemistry Notes.

  • Process for preparing aromatic aldehydes. Google Patents (US4335263A).

  • Preparation Of Aromatic Aldehydes And Ketones. Physics Wallah.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate
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Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.